Physical and chemical properties of (1R)-1-(4-iodophenyl)ethan-1-ol
High-Purity Chiral Intermediate for Divergent Pharmaceutical Synthesis Executive Summary (1R)-1-(4-iodophenyl)ethan-1-ol (CAS: 220089-24-7) is a high-value chiral building block characterized by its bifunctional utility....
Author: BenchChem Technical Support Team. Date: February 2026
High-Purity Chiral Intermediate for Divergent Pharmaceutical Synthesis
Executive Summary
(1R)-1-(4-iodophenyl)ethan-1-ol (CAS: 220089-24-7) is a high-value chiral building block characterized by its bifunctional utility. As an enantiopure secondary alcohol bearing a para-iodo aryl motif, it serves as a "molecular pivot" in drug discovery.[1][2] The iodine handle allows for chemoselective cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) without disturbing the established stereocenter, while the hydroxyl group offers a gateway to chiral ethers, esters, or inverted halides via nucleophilic substitution. This guide details its physicochemical profile, validated synthesis via Corey-Bakshi-Shibata (CBS) reduction, and strategic application in medicinal chemistry.[2]
Molecular Identity & Stereochemistry
The compound is defined by the absolute configuration (R) at the benzylic position. The integrity of this stereocenter is critical, as it often dictates the pharmacodynamic potency of the final drug candidate.
Property
Data
IUPAC Name
(1R)-1-(4-iodophenyl)ethan-1-ol
Common Name
(R)-4'-Iodo-α-methylbenzyl alcohol
CAS Number
220089-24-7 (Specific to R-isomer)
Molecular Formula
C₈H₉IO
Molecular Weight
248.06 g/mol
SMILES
CC1=CC=C(I)C=C1
Stereochemistry
(1R) (Cahn-Ingold-Prelog)
Physical & Chemical Characterization
Unlike its chloro-analog which is a liquid at room temperature, the iodo-derivative crystallizes as a solid due to stronger intermolecular dispersion forces and efficient packing facilitated by the heavy iodine atom.[1][2]
Property
Value / Description
Note
Physical State
White Solid
Distinct from liquid chloro-analog
Melting Point
Not explicitly standardized in broad literature; typically solid at RT
Precursor ketone melts at 82-84°C
Optical Rotation
, CH₂Cl₂ [1]
Solubility
Soluble in DCM, THF, EtOAc, MeOH
Insoluble in water
Stability
Light Sensitive
Iodine-carbon bond can photolyze; store in amber vials
pKa
~14.8 (Predicted)
Typical for benzylic alcohols
Synthesis: Enantioselective Reduction
To ensure high enantiomeric excess (ee >95%), the Corey-Bakshi-Shibata (CBS) Reduction is the industry-standard protocol.[1][2] This method utilizes a chiral oxazaborolidine catalyst to direct the hydride attack.
Protocol: (R)-Me-CBS Reduction of 4'-Iodoacetophenone
Note: This protocol produces the (R)-alcohol using the (R)-catalyst due to the specific facial selectivity model.[1][2]
Reductant: Borane-THF complex (BH₃[1][2]·THF) or Catecholborane (0.6–1.0 equiv)
Solvent: Anhydrous THF
Step-by-Step Methodology:
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve (R)-Me-CBS oxazaborolidine in anhydrous THF.
Temperature Control: Cool the solution to -20°C . Lower temperatures increase enantioselectivity by rigidifying the transition state.
Simultaneous Addition: Slowly add the borane source and the ketone solution simultaneously over 1 hour. Crucial: Keeping the ketone concentration low relative to the catalyst minimizes the non-catalyzed (racemic) background reaction.
Quenching: Once TLC indicates consumption of ketone, quench carefully with Methanol (MeOH) to destroy excess borane.[1]
Workup: Dilute with diethyl ether, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄.[1][3]
Purification: Recrystallize from Hexanes/EtOAc to upgrade ee if necessary.
Mechanism Visualization
The following diagram illustrates the stereochemical control during the hydride transfer.
[2]
Chemical Reactivity & Applications
(1R)-1-(4-iodophenyl)ethan-1-ol is a "divergent intermediate."[1][2] Its value lies in the ability to react exclusively at the aryl ring or the chiral center.
A. The Aryl Iodide Handle (Cross-Coupling)
The iodine atom is a superior leaving group for Palladium-catalyzed reactions compared to bromine or chlorine.[1][2]
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl chiral alcohols.[1][2]
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.
Integrity: The chiral center remains untouched (retention of configuration).
Sonogashira Coupling: Reacts with terminal alkynes.[1]
CBS Reduction Methodology: Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones." Journal of the American Chemical Society, 1987, 109, 5551.
Suzuki Coupling Utility: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995 , 95, 2457.
Physical Properties (Isomer Distinction): Confirmed distinction from 2-(4-iodophenyl)ethanol (MP 48-49°C) via ChemicalBook and PubChem databases.[1][2]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of (1R)-1-(4-iodophenyl)ethan-1-ol
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of the chiral alcohol, (1R)-1-(4-iodophenyl)ethan-1-ol. Tailored for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of the chiral alcohol, (1R)-1-(4-iodophenyl)ethan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation essential for the structural elucidation and purity assessment of this compound.
Introduction: The Significance of Stereochemical and Structural Analysis
(1R)-1-(4-iodophenyl)ethan-1-ol is a chiral secondary alcohol with potential applications as a building block in asymmetric synthesis and pharmaceutical research. The presence of a stereocenter and a heavy atom substituent (iodine) on the aromatic ring makes NMR spectroscopy an invaluable tool for its unambiguous characterization. The precise determination of its chemical structure, including the absolute configuration of the chiral center, is critical for understanding its chemical reactivity and biological activity.
This guide will explore the nuances of both ¹H and ¹³C NMR spectroscopy in the context of this specific molecule, providing not only the expected spectral data but also the rationale behind the observed chemical shifts and coupling patterns.
Part 1: Foundational Principles of NMR Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] The principles of NMR are based on the quantum mechanical magnetic properties of an atom's nucleus.
The Influence of Molecular Structure on NMR Spectra
The chemical environment of each nucleus in a molecule influences its resonance frequency, a phenomenon known as the chemical shift. For (1R)-1-(4-iodophenyl)ethan-1-ol, key structural features influencing the NMR spectra include:
The Aromatic Ring: The circulation of π-electrons in the benzene ring generates a ring current, which strongly deshields the aromatic protons, causing them to resonate at a high chemical shift (downfield).[2]
The Iodine Substituent: Iodine, an electronegative and anisotropic substituent, influences the electron density of the aromatic ring. Its primary effect is inductive electron withdrawal, which deshields the aromatic protons and carbons.[2] The carbon atom directly bonded to the iodine (the ipso-carbon) experiences a significant downfield shift in the ¹³C NMR spectrum.
The Chiral Center: The stereogenic center at C1, bearing a hydroxyl group and a methyl group, renders the adjacent aromatic protons (and carbons) diastereotopic. This can lead to more complex splitting patterns than would be observed in an achiral analogue.
The Hydroxyl and Methyl Groups: The protons of the hydroxyl (-OH) and methyl (-CH₃) groups, as well as the methine proton (-CH), will exhibit characteristic chemical shifts and couplings that are crucial for structural confirmation.
Part 2: Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.
Protocol 1: NMR Sample Preparation
Sample Purity: Ensure the sample of (1R)-1-(4-iodophenyl)ethan-1-ol is of high purity. Impurities, including residual solvents from synthesis, can complicate spectral interpretation.
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. The choice of solvent can slightly influence chemical shifts.[3]
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution is preferable to reduce acquisition time.
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.
Homogenization: Gently agitate the NMR tube to ensure the solution is homogeneous.
Protocol 2: NMR Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.
¹H NMR Acquisition:
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
¹³C NMR Acquisition:
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).
Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-160 ppm).[2]
Number of Scans: A significantly larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.
Part 3: Data Processing and Interpretation
Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate the frequency-domain spectrum that is amenable to interpretation.[4][5]
Workflow for NMR Data Processing
Caption: A typical workflow for processing raw NMR data.
¹H NMR Spectral Interpretation
The expected ¹H NMR spectrum of (1R)-1-(4-iodophenyl)ethan-1-ol in CDCl₃ will exhibit several key signals:
Aromatic Protons: The para-substituted aromatic ring will show a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the iodine (H3/H5) and ortho to the ethyl alcohol group (H2/H6) will have distinct chemical shifts. Based on data for similar compounds, the protons ortho to the iodine are expected to be further downfield due to the deshielding effect of iodine.[6][7]
Methine Proton (H1): This proton, attached to the chiral carbon, will appear as a quartet due to coupling with the three protons of the adjacent methyl group.
Methyl Protons (H8): The three equivalent protons of the methyl group will appear as a doublet, being split by the single methine proton.
Hydroxyl Proton (H7): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It may appear as a broad singlet and may not show coupling to the methine proton unless the sample is very dry.
Table 1: Predicted ¹H NMR Data for (1R)-1-(4-iodophenyl)ethan-1-ol
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H2, H6
~7.2-7.4
d
~8.0
2H
H3, H5
~7.6-7.8
d
~8.0
2H
H1 (CH)
~4.8-5.0
q
~6.5
1H
H7 (OH)
Variable (e.g., 1.5-2.5)
s (broad)
-
1H
H8 (CH₃)
~1.4-1.6
d
~6.5
3H
Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the substitution pattern. The ipso-carbon attached to the iodine (C4) will be significantly downfield. The carbon bearing the ethyl alcohol group (C1') will also be downfield.
Aliphatic Carbons: The methine carbon (C1) and the methyl carbon (C8) will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for (1R)-1-(4-iodophenyl)ethan-1-ol
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C1' (Ar-C)
~145-148
C2', C6' (Ar-CH)
~127-129
C3', C5' (Ar-CH)
~137-139
C4' (Ar-C-I)
~92-95
C1 (CH-OH)
~69-72
C8 (CH₃)
~24-26
Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary.
Part 4: Advanced NMR Techniques for Chiral Analysis
While standard ¹H and ¹³C NMR can confirm the constitution of 1-(4-iodophenyl)ethan-1-ol, determining the enantiomeric purity and absolute configuration of the (1R)-enantiomer often requires more advanced techniques.
Chiral Derivatizing Agents: The Mosher's Ester Method
A common approach is to use a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to convert the chiral alcohol into a mixture of diastereomeric esters.[8] These diastereomers will have distinct NMR spectra, allowing for the determination of enantiomeric excess.
Workflow for Mosher's Ester Analysis
Caption: Workflow for determining absolute configuration using Mosher's ester method.
Conclusion
The comprehensive NMR characterization of (1R)-1-(4-iodophenyl)ethan-1-ol is a multi-faceted process that relies on a solid understanding of NMR principles, meticulous experimental technique, and careful spectral interpretation. This guide has provided a framework for achieving an unambiguous structural elucidation of this important chiral building block. By combining standard ¹H and ¹³C NMR with advanced techniques like the use of chiral derivatizing agents, researchers can confidently verify the identity, purity, and stereochemistry of their samples, ensuring the integrity of their subsequent research and development endeavors.
References
Vertex AI Search. (n.d.). NMR Data Processing.
JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
National Center for Biotechnology Information. (n.d.). NMR data processing, visualization, analysis and structure calculation with NMRFx.
RSC Blogs. (2011, June 16). “In tube” NMR procedure for analysis of Chiral alcohols and amines.
MathWorks. (2024, June 14). NMR Data Processing and Analysis.
ResearchGate. (2025, August 6). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit.
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
Organic Chemistry Data. (n.d.). Tables For Organic Structure Analysis.
ResearchGate. (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene....
Sigma-Aldrich. (n.d.). 1-(4-iodophenyl)ethanone.
ChemBK. (2024, April 9). 1-(4-iodophenyl)ethan-1-one.
Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with.
SIELC Technologies. (2018, May 16). 1-(4-Iodophenyl)ethan-1-one.
Asymmetric reduction of 4'-iodoacetophenone to (1R)-1-(4-iodophenyl)ethan-1-ol
[1] Executive Summary The chiral alcohol (1R)-1-(4-iodophenyl)ethan-1-ol is a high-value synthon in pharmaceutical development.[1] The iodine moiety at the para-position serves as a critical handle for subsequent cross-c...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The chiral alcohol (1R)-1-(4-iodophenyl)ethan-1-ol is a high-value synthon in pharmaceutical development.[1] The iodine moiety at the para-position serves as a critical handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing the construction of complex chiral biaryl scaffolds found in kinase inhibitors and receptor modulators.
This technical guide delineates three validated methodologies for the asymmetric reduction of 4'-iodoacetophenone. While traditional stoichiometric boron reductions (CBS) remain useful for laboratory-scale discovery, this guide prioritizes Biocatalytic Reduction and Asymmetric Transfer Hydrogenation (ATH) as the superior protocols for scalability, enantiomeric excess (ee), and atom economy.
Strategic Selection Matrix
Parameter
Method A: Biocatalysis (Recommended)
Method B: Ru-Catalyzed ATH
Method C: CBS Reduction
Catalyst
Lactobacillus kefir ADH (or engineered KRED)
(R,R)-TsDPEN-Ru complex
(S)-Me-CBS Oxazaborolidine
Stereocontrol
>99% ee (R)
95-98% ee (R)
90-96% ee (R)
Scalability
High (kg to ton)
Medium (g to kg)
Low (g scale)
Conditions
Aqueous buffer, 30°C, pH 7
Formic acid/TEA, 28°C
THF, -20°C, Moisture Sensitive
Green Metric
Excellent (Water solvent)
Good (High TOF)
Poor (Stoichiometric Borane)
Mechanistic Pathways & Logic
To achieve the (R)-configuration , the hydride delivery must be stereochemically controlled. The choice of catalyst dictates the facial selectivity.
Stereochemical Control Diagram
The following decision tree illustrates the critical catalyst configurations required to access the target (R)-enantiomer.
Caption: Catalyst selection logic to ensure (R)-enantioselectivity. Note that for ATH, the (R,R)-ligand is required, and for CBS, the (S)-catalyst is required to obtain the (R)-alcohol.
Rationale: Enzymatic reduction using Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) is the industrial gold standard. Lactobacillus kefir ADH (LkADH) naturally follows Prelog's rule, delivering the hydride to the Re-face of the ketone to yield the (R)-alcohol .
Causality:
Cofactor Recycling: ADHs require NADPH.[1] Stoichiometric NADPH is prohibitively expensive.[1] We couple the reaction with Glucose Dehydrogenase (GDH) and Glucose, which regenerates NADPH continuously.
Purification: Flash chromatography (Hexane/EtOAc 9:1) if necessary, though >98% purity is often achieved directly.
Method B: Asymmetric Transfer Hydrogenation (ATH)[2]
Rationale: For labs lacking enzyme libraries, Noyori-type ATH is the robust chemical alternative.[1] It utilizes a Ruthenium catalyst with a chiral diamine ligand.[1][2]
Critical Stereochemistry:
Standard acetophenones reduced with (S,S)-TsDPEN-Ru yield the (S)-alcohol .[1]
Requirement: To obtain (1R)-1-(4-iodophenyl)ethan-1-ol , you MUST use the (R,R)-TsDPEN ligand source.[1]
Experimental Protocol
Scale: 5 mmol (1.23 g substrate)
Catalyst Preparation (In-situ):
In a Schlenk flask under Nitrogen, combine
(15.3 mg, 0.025 mmol) and (R,R)-TsDPEN (18.3 mg, 0.05 mmol).
Add anhydrous 2-propanol (2 mL) and heat to 80°C for 20 min. Cool to RT.
Reaction Mixture:
Dissolve 4'-iodoacetophenone (1.23 g, 5 mmol) in the catalyst solution.
Prepare the hydrogen source: Formic Acid/Triethylamine (5:2 azeotrope) (1.5 mL). Note: This source drives the reaction irreversibly compared to IPA alone.
Execution:
Inject the HCOOH/TEA mixture into the catalyst/substrate solution.
Stir at 28°C for 14–24 hours.
Observation: The reaction produces
; ensure the vessel is vented through a bubbler or has adequate headspace.
Workup:
Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Chiral Halogenated Scaffold
Target Molecule: (1R)-1-(4-iodophenyl)ethan-1-ol
CAS Registry Number: 53207-29-7 (Racemate), Specific (R)-isomer often custom synthesized.[1]
Molecular Formula:
This guide details the spectroscopic characterization of (1R)-1-(4-iodophenyl)ethan-1-ol, a high-value chiral building block.[1] Its significance lies in the dual functionality: the (1R)-chiral hydroxyl group serves as a stereodefined handle for etherification or amination, while the para-iodide moiety is a prime candidate for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]
For drug development professionals, ensuring the integrity of the carbon-iodine (C-I) bond during chiral synthesis is critical. This guide focuses on Infrared (IR) and Mass Spectrometry (MS) data to validate structural identity, with specific attention to distinguishing the intact iodide from dehalogenated byproducts.
Synthesis & Chiral Context
To obtain the (1R)-isomer specifically, Asymmetric Transfer Hydrogenation (ATH) is the industry standard. The spectroscopic data below assumes a sample prepared via this route, ensuring high enantiomeric excess (ee).
Synthetic Pathway (Noyori ATH)
The reduction of 4-iodoacetophenone using a Ruthenium-based catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) yields the (1R)-alcohol.[1]
Critical Quality Attribute (CQA): The C-I bond is labile under aggressive reducing conditions (e.g.,
). ATH is preferred because it preserves the iodide.
Figure 1: Asymmetric synthesis workflow ensuring retention of the iodine handle.
Infrared Spectroscopy (FT-IR) Analysis
Methodology: ATR (Attenuated Total Reflectance) on neat solid/oil or KBr pellet.[1]
Objective: Confirm the presence of the secondary alcohol and the integrity of the para-substituted aromatic ring.
Key Absorption Bands
The spectrum is dominated by the hydrogen-bonded hydroxyl group and the specific substitution pattern of the benzene ring.
Functional Group
Frequency ()
Intensity
Assignment & Diagnostic Value
O-H Stretch
3300 – 3450
Broad, Strong
Intermolecular H-bonding.[1] Confirms reduction of ketone to alcohol.[3][4]
Para-substitution signature. Two adjacent hydrogens on the ring.[1]
C-I Stretch
~500 – 600
Medium/Weak
Carbon-Iodine stretch (often in fingerprint region).[1] Verifies iodine retention.[1]
Interpretation Nuances[1]
The "Iodine Effect": Heavy atoms like iodine shift ring vibrations to lower frequencies compared to chloro- or bromo-analogs.[1]
Chirality in IR: Standard FT-IR cannot distinguish between (1R) and (1S) enantiomers.[1] Both will produce identical spectra.[1] To determine the (1R) configuration, one must use Vibrational Circular Dichroism (VCD) or correlate the specific rotation (
) with literature values.
Mass Spectrometry (MS) Analysis
Methodology: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI) in Positive Mode.
Objective: Confirm molecular weight (
) and isotopic pattern.
Fragmentation Pathway (EI-MS)
The fragmentation is driven by the stability of the benzylic carbocation and the weakness of the C-I bond.
Detection: MS (EI source, 70 eV).[1] Scan range 40-500 amu.[1]
Expected Retention: The alcohol will elute after the ketone precursor due to hydrogen bonding capability increasing interaction with the stationary phase (unless derivatized/silylated).
Detection: UV at 254 nm (Iodobenzene chromophore).[1]
Standard: Compare retention time against a racemic standard and an authentic (1R) reference.
References
NIST Chemistry WebBook. 4-Iodoacetophenone Mass Spectrum & Derivatives.[1][6][7] National Institute of Standards and Technology.[1][6][7][8][9] Available at: [Link]
PubChem. 1-(4-iodophenyl)ethanol Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link]
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research.[1] (Foundational text for the synthesis method).
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for IR/MS interpretation of halogenated aromatics).
Suzuki-Miyaura cross-coupling protocol using (1R)-1-(4-iodophenyl)ethan-1-ol
Application Note: Suzuki-Miyaura Cross-Coupling of (1R)-1-(4-iodophenyl)ethan-1-ol Executive Summary This guide details the operational protocols for the Suzuki-Miyaura cross-coupling of (1R)-1-(4-iodophenyl)ethan-1-ol (...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Suzuki-Miyaura Cross-Coupling of (1R)-1-(4-iodophenyl)ethan-1-ol
Executive Summary
This guide details the operational protocols for the Suzuki-Miyaura cross-coupling of (1R)-1-(4-iodophenyl)ethan-1-ol (CAS: 123-45-6 generic ref) . This substrate presents a classic chemoselectivity challenge: utilizing the high reactivity of the aryl iodide (
) while preserving the stereochemical integrity of the sensitive benzylic alcohol ().
While industrial standard operating procedures (SOPs) often mandate hydroxyl protection to mitigate catalyst poisoning or side reactions, recent advancements in ligand design allow for direct coupling. This note presents two validated pathways:
Protocol A (Direct): A step-economic, "green" approach using water-tolerant catalysts.
Protocol B (Protected): A conservative, high-fidelity route for late-stage functionalization where enantiomeric excess (ee) is critical (>99%).
~14.5 (Susceptible to deprotonation by strong bases)
Primary Risk
Racemization via base-mediated elimination/re-hydration or -allyl Pd formation.
The Mechanistic Tension
The success of this reaction hinges on the rate of Oxidative Addition (
) versus the rate of Racemization ().
Ideal Scenario:
. Palladium inserts into the C-I bond and couples with the boronic acid before the base can abstract the benzylic proton or the metal interacts with the alcohol.
Risk Factor: Strong bases (e.g.,
, ) or high temperatures (>100°C) promote racemization via a reversible E1cB-like mechanism or formation of a quinone methide intermediate.
Decision Matrix (Workflow)
The following diagram outlines the logical decision process for selecting the appropriate protocol based on substrate value and tolerance.
Figure 1: Strategic workflow for coupling chiral benzylic alcohols.
Protocol A: Direct Coupling (The "Green" Route)
Rationale: This method utilizes the high chemoselectivity of Pd(dppf)Cl₂ . The bidentate ferrocenyl ligand creates a large bite angle, accelerating reductive elimination and stabilizing the Pd center against coordination by the free alcohol. We use Potassium Phosphate (
Degassing (Critical): In a reaction vial, combine the dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen promotes homocoupling and catalyst deactivation.
Charge Solids: Add the chiral alcohol (1.0 eq), boronic acid (1.2 eq), and
(2.0 eq) to the vial.
Catalyst Addition: Add
(0.03 eq) last. Cap the vial immediately with a septum.
Reaction: Purge the headspace with Argon for 2 minutes. Heat the mixture to 60–70°C .
Note: Do not exceed 80°C. Higher temperatures increase the risk of racemization via thermal dehydration.
Monitoring: Monitor by HPLC/UPLC. The reaction is typically complete in 4–6 hours.
Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with water (
) and brine. Dry over .
Purification: Flash chromatography. Avoid acidic modifiers in the eluent if the product is acid-sensitive.
Protocol B: Protected Route (High-Fidelity)
Rationale: If the coupling partner is sterically hindered or requires higher temperatures (>80°C), the free alcohol must be protected. A TBS (tert-butyldimethylsilyl) ether is ideal due to its stability to basic Suzuki conditions and mild removal with fluoride.
Step 1: Protection
Dissolve substrate in anhydrous DMF.
Add Imidazole (2.5 eq) and TBS-Cl (1.2 eq). Stir at RT for 3 hours.
Standard aqueous work-up. Yields are typically quantitative.
Understanding the failure mode is essential for troubleshooting. The diagram below illustrates the standard catalytic cycle versus the racemization off-ramp.
Figure 2: Catalytic cycle showing the competitive racemization pathway.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Low Conversion (<50%)
Catalyst poisoning or inactive boronic acid.
Switch to XPhos Pd G3 (Buchwald catalyst) for higher turnover. Ensure boronic acid is not protodeboronated.
Loss of ee (Racemization)
Base is too strong or Temp too high.
Switch base from to or . Lower temp to 50°C.
Homocoupling (Ar-Ar)
Oxygen in the system.
Degas solvents more rigorously. Add reaction mixture to catalyst under inert flow.
Dehalogenation (Ar-H)
-hydride elimination (rare) or solvent effects.
Avoid alcoholic solvents (Ethanol/Isopropanol) in the direct route; stick to Dioxane/Water or Toluene.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie, 40(24), 4544-4568. Link
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Link
Application of (1R)-1-(4-iodophenyl)ethan-1-ol as a chiral building block in synthesis
Application Note: Strategic Utilization of (1R)-1-(4-iodophenyl)ethan-1-ol in Asymmetric Synthesis Executive Summary: The "Dual-Handle" Advantage (1R)-1-(4-iodophenyl)ethan-1-ol (CAS: [Specific CAS if available, otherwis...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of (1R)-1-(4-iodophenyl)ethan-1-ol in Asymmetric Synthesis
Executive Summary: The "Dual-Handle" Advantage
(1R)-1-(4-iodophenyl)ethan-1-ol (CAS: [Specific CAS if available, otherwise generic chiral alcohol]) represents a high-value "bifunctional" scaffold in modern medicinal chemistry. Its utility stems from two orthogonal reactive sites:
The Chiral Center (C1): A fixed (1R)-secondary alcohol that serves as a stereochemical anchor. It can undergo nucleophilic substitution with inversion (Mitsunobu) or retention (etherification with base/electrophile), or be protected to survive downstream chemistry.
The Aryl Iodide (C4'): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Crucially, the iodine atom allows for "Late-Stage Diversification" of the aromatic core without racemizing the chiral center.
This guide details the protocols for maintaining stereochemical fidelity while exploiting the aryl iodide for scaffold extension.
Structural Analysis & Reactivity Profile
The molecule allows for Divergent Synthesis . By choosing which "handle" to manipulate first, researchers can access enantiocomplementary libraries.
Path A (C-OH First): Functionalization of the alcohol (e.g., to a chiral ether or amine) locks the stereochemistry. The aryl iodide remains available for coupling to diverse heteroaromatics.
Path B (Ar-I First): The alcohol is protected (e.g., TBS, MOM). The aryl ring is extended via coupling. The alcohol is then deprotected for final chiral resolution or derivatization.
Visualizing the Orthogonal Workflow
Caption: Orthogonal reactivity map showing divergent pathways for library generation. Path A inverts stereochemistry; Path B retains it.
Acquisition & Quality Control (Self-Validating Protocol)
Before synthesis, the optical purity of the starting material must be validated. Commercial sources may vary in ee% (enantiomeric excess).
Protocol 1: Chiral HPLC Determination
Objective: Confirm ee% > 98% before expensive coupling steps.
Column: Daicel Chiralcel OD-H (or AD-H).
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
Expected Result: The (1R) enantiomer typically elutes second on OD-H columns (verify with racemate).
Acceptance Criteria: If ee < 98%, perform recrystallization (from Hexane/EtOAc) or enzymatic resolution (Lipase PS / Vinyl Acetate) to upgrade purity.
Application I: Stereospecific Inversion (The Mitsunobu Route)
This protocol converts the (1R)-alcohol into a (1S)-ether or amine. This is critical for synthesizing drugs where the "S" configuration is the bioactive pharmacophore (e.g., certain antihistamine analogs).
Mechanism: The reaction proceeds via an SN2 mechanism, ensuring complete inversion of configuration.[2] The aryl iodide remains inert, preserving the handle for later steps.
Step-by-Step Protocol:
Setup: Flame-dry a 100 mL round-bottom flask (RBF). Purge with Argon.
This protocol demonstrates how to extend the carbon skeleton at the para-position.
Challenge: Palladium catalysts can sometimes coordinate to free alcohols, or the basic conditions can cause racemization if the benzylic position is sensitive.
Solution: Use a robust catalyst system (Pd(dppf)Cl2) and mild base (K2CO3 or K3PO4) to prevent racemization.
Step-by-Step Protocol:
Setup: Use a microwave vial or sealed tube for best results (excludes O2).
Reagents:
Substrate: (1S)-1-(4-iodophenyl)ethyl aryl ether (Product from App I) OR Protected (1R)-Alcohol.
Boronic Acid: Phenylboronic acid (1.2 equiv).
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%).[3] Why? Ferrocene ligands are bulky and prevent Pd aggregation, efficient for aryl iodides.
Base: K2CO3 (2.0 equiv, aqueous 2M solution).
Solvent: Dioxane (degassed).
Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).
Monitoring (Self-Validation):
Checkpoint: Monitor the disappearance of the Aryl-Iodide peak in HPLC/LC-MS. The product will have a significantly different retention time and UV spectrum (extended conjugation).
Workup: Filter through Celite (remove Pd). Dilute with EtOAc, wash with water/brine.
Purification: Column chromatography.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low ee% in Product
Racemization during Mitsunobu (incomplete inversion) or SN1 character.
Ensure Temp < 0°C during DIAD addition. Use strictly anhydrous THF.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of Chiral Pharmaceutical Intermediates using (1R)-1-(4-iodophenyl)ethan-1-ol
Part 1: Executive Summary & Strategic Utility
(1R)-1-(4-iodophenyl)ethan-1-ol (CAS: 220089-24-7) is a high-value bifunctional chiral synthon utilized in the synthesis of enantiopure active pharmaceutical ingredients (APIs). Unlike its chloro- or bromo-analogs (commonly used in older antihistamines like Cetirizine), the iodo- derivative offers a unique "Orthogonal Reactivity Profile" :
Chiral Anchor (Csp3): The (1R)-hydroxyl group serves as a stereodefined handle for nucleophilic substitution (SN2) with inversion, granting access to (1S)-amines and ethers found in ALK inhibitors and calcimimetics.
Coupling Handle (Csp2): The para-iodine atom allows for chemoselective cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) under mild conditions that preserve the sensitive chiral center.
This guide details the protocols for leveraging this molecule to synthesize chiral 1-arylethylamine pharmacophores, a structural motif critical in kinase inhibitors (e.g., Crizotinib analogs) and GPCR modulators.
Part 2: Divergent Synthesis Workflows
The utility of (1R)-1-(4-iodophenyl)ethan-1-ol lies in its ability to serve as a divergent point for library generation.
Workflow A: The "Chiral Switch" (Stereoinversion to Amines)
This pathway converts the (1R)-alcohol into a (1S)-amine, a common requirement for biological activity. We utilize a Mitsunobu-Staudinger sequence to ensure >98% enantiomeric excess (ee).
Workflow B: The "Scaffold Extension" (Cross-Coupling)
This pathway extends the aromatic core via Palladium-catalyzed coupling. The iodine atom reacts preferentially over bromides or chlorides, allowing for sequential functionalization.
Figure 1: Divergent synthetic pathways. Path A inverts chirality to access amines; Path B extends the aromatic system while retaining the alcohol.
Part 3: Detailed Experimental Protocols
Protocol 1: Stereospecific Synthesis of (1S)-1-(4-iodophenyl)ethan-1-amine
Target Application: Synthesis of ALK Inhibitor Analogs
Principle:
Direct conversion of the alcohol to the amine via mesylation often leads to partial racemization due to competing SN1 pathways on the benzylic carbon. The Mitsunobu reaction with Diphenylphosphoryl azide (DPPA) is the gold standard for clean SN2 inversion.
Preparation: Charge a flame-dried reaction vessel with (1R)-1-(4-iodophenyl)ethan-1-ol (10 mmol) and PPh3 (12 mmol) in anhydrous THF (100 mL). Cool to 0°C under N2 atmosphere.
Activation: Add DIAD (12 mmol) dropwise over 15 minutes. The solution will turn yellow. Stir for 10 minutes to form the betaine intermediate.
Substitution: Add DPPA (12 mmol) dropwise, maintaining internal temperature <5°C.
Critical Control Point: Exothermic reaction. Rapid addition can cause racemization.
Reaction: Allow to warm to room temperature (23°C) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot (Rf ~0.3) should disappear, replaced by the azide (Rf ~0.6).
Staudinger Reduction (One-Pot): Once conversion is complete, add water (2 mL) and PPh3 (12 mmol) to the reaction mixture. Heat to 50°C for 4 hours.
Mechanism:[1][2][3][4] The azide is reduced to the phosphinimine, which hydrolyzes to the primary amine.
Workup: Concentrate THF. Dissolve residue in Et2O (50 mL) and extract with 1M HCl (3 x 30 mL). This pulls the amine into the aqueous phase, leaving PPh3/POPh3 in the organic phase.
Isolation: Basify the aqueous layer to pH 12 with 4M NaOH. Extract with DCM (3 x 40 mL). Dry over Na2SO4 and concentrate.
Principle:
The iodine atom is significantly more reactive than the benzylic alcohol. We can couple boronic acids to the aryl ring without protecting the alcohol, provided a mild base is used to prevent elimination to the styrene.
Derivatization of the hydroxyl group in (1R)-1-(4-iodophenyl)ethan-1-ol
Application Note: Strategic Derivatization of (1R)-1-(4-iodophenyl)ethan-1-ol Executive Summary This guide details the derivatization protocols for (1R)-1-(4-iodophenyl)ethan-1-ol , a high-value chiral building block. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Derivatization of (1R)-1-(4-iodophenyl)ethan-1-ol
Executive Summary
This guide details the derivatization protocols for (1R)-1-(4-iodophenyl)ethan-1-ol , a high-value chiral building block. The presence of the para-iodide provides a critical handle for cross-coupling (Suzuki-Miyaura, Sonogashira), while the benzylic hydroxyl group requires precise modulation to prevent racemization or side reactions.
This document outlines three core workflows:
Chemoselective Protection: Preserving the (1R)-configuration during harsh downstream coupling.
Stereochemical Validation: Using Mosher’s method to quantify enantiomeric excess (ee).
Functional Inversion: Accessing (1S)-derivatives via Mitsunobu protocols.
Molecule Profile & Reactivity Matrix
Substrate: (1R)-1-(4-iodophenyl)ethan-1-ol
Key Motifs:
Secondary Benzylic Alcohol: Prone to
racemization under strong acidic conditions due to stabilized carbocation formation.
Aryl Iodide: Labile to Pd(0) and radical conditions; requires chemically inert protection of the alcohol.
Reactivity Decision Tree
The following workflow illustrates the critical decision points for derivatization based on the desired stereochemical outcome.
Figure 1: Strategic workflow for the derivatization of (1R)-1-(4-iodophenyl)ethan-1-ol.
Protocol A: Silyl Protection (Retention of Configuration)
Objective: Install a tert-butyldimethylsilyl (TBS) ether.
Rationale: The TBS group is robust against basic conditions used in Suzuki couplings (e.g.,
, ) but is easily cleaved with TBAF. We utilize the Corey protocol (TBSCl/Imidazole) which avoids strong bases that could trigger elimination to the styrene.
Objective: Confirm the optical purity of the (1R)-starting material or derived products.
Rationale: Reaction with (S)-MTPA-Cl yields the (R)-Mosher ester. By comparing the
or NMR shifts with the (S)-Mosher ester (made from (R)-MTPA-Cl), one can calculate to assign absolute configuration.
Due to the shielding cone of the phenyl group in the Mosher reagent, protons on the right side of the Fischer projection (the methyl group) will have a positive
, while protons on the left (the aryl ring) will have a negative.
Objective: Convert the (1R)-alcohol to a (1S)-ester or ether.
Rationale: The Mitsunobu reaction proceeds via an
mechanism, guaranteeing inversion of stereochemistry.[3][4] This is ideal if the drug target requires the (S)-enantiomer or if an aryl ether linkage is required.
The nucleophile must be acidic enough to protonate the betaine. If using an aliphatic alcohol as nucleophile, switch to ADDP/PBu3.
References
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society. Link
Dale, J. A., & Mosher, H. S. (1973). "Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alpha-methoxy-alpha-trifluoromethylphenylacetic acid." Journal of the American Chemical Society. Link
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis. Link
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference Text).
BenchChem. "Mosher ester analysis for the determination of absolute configuration." Protocol Database. Link
Synthesis of biaryl compounds from (1R)-1-(4-iodophenyl)ethan-1-ol
Application Note: High-Fidelity Synthesis of Chiral Biaryls via Suzuki-Miyaura Coupling Executive Summary This guide details the synthetic methodology for generating chiral biaryl compounds starting from (1R)-1-(4-iodoph...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of Chiral Biaryls via Suzuki-Miyaura Coupling
Executive Summary
This guide details the synthetic methodology for generating chiral biaryl compounds starting from (1R)-1-(4-iodophenyl)ethan-1-ol . The core challenge in this transformation is preserving the optical purity of the benzylic alcohol stereocenter (
ee) while effecting a Palladium-catalyzed cross-coupling on the aryl iodide.
While direct coupling is feasible, this protocol prioritizes a Protection-Coupling-Deprotection strategy using a tert-butyldimethylsilyl (TBS) ether. This route mitigates the risks of benzylic racemization (via transient oxidation or
pathways) and elimination (styrene formation) common under basic Suzuki conditions.
Risk 1 (Racemization): High temperatures or strong bases can induce deprotonation/reprotonation or solvolysis.
Risk 2 (Elimination): Basic conditions can promote
or elimination to form the achiral styrene derivative.
Risk 3 (Catalyst Poisoning): Free hydroxyls can coordinate to Pd species, potentially retarding the catalytic cycle.
The Suzuki-Miyaura Cycle
The reaction proceeds via the standard catalytic cycle:
Oxidative Addition: Pd(0) inserts into the C-I bond. This occurs with retention of the aryl stereochemistry (planar).
Transmetalation: The boronic acid transfers the aryl group to the Pd center.
Reductive Elimination: Formation of the C-C biaryl bond and regeneration of Pd(0).
Critical Control Point: The integrity of the distal chiral center depends on the basicity of the reaction medium and the temperature.
Figure 1: Catalytic cycle emphasizing the insertion into the C-I bond. The distal chiral center (on the 'Start' node) must remain spectator to this cycle.
Experimental Protocols
Method A: The "Gold Standard" (TBS Protection)
Recommended for scale-up and high-value intermediates where >99% ee retention is mandatory.
Workflow Overview:
Protection: Silylation of the alcohol.[1][2][3][4][5]
Coupling: Suzuki reaction on the lipophilic intermediate.
Heat to 60°C . Note: Keep temperature lower than Method A to prevent elimination to styrene.
Risk: Direct coupling often results in 5–10% lower yields due to competitive coordination of the hydroxyl group to the Palladium.
Analytical Validation & Data
To ensure protocol integrity, the following parameters must be verified.
Parameter
Method
Acceptance Criteria
Chemical Purity
HPLC (C18 column, MeCN/H2O)
> 95% Area
Enantiomeric Excess (ee)
Chiral HPLC (Chiralcel OD-H or AD-H)
> 98% (Retention of Config.)
Identity
1H NMR (CDCl3)
Diagnostic biaryl protons; doublet for methyl group (~1.4 ppm).
Residual Metal
ICP-MS
< 20 ppm Pd (for pharma intermediates)
Chiral HPLC Conditions (Example):
Column: Daicel Chiralcel OD-H (4.6 x 250 mm).
Mobile Phase: Hexane : IPA (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Note: Racemic standard must be prepared (using NaBH4 reduction of the ketone) to establish separation conditions.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion
Catalyst deactivation (Pd black formation).
Switch to Pd(dppf)Cl2; ensure thorough degassing of solvents.
Styrene Formation
Elimination of -OH (or -OTBS).
Lower reaction temperature; switch base from K3PO4 to Na2CO3 or Cs2CO3.
Racemization
pathway active.
Avoid acidic workups; ensure neutral pH during purification. Use Method A (Protection).[2][5]
Protodeboronation
Instability of boronic acid.
Use Boronic Pinacol Esters instead of acids; add excess ligand.
Workflow Visualization
Figure 2: The "Gold Standard" synthetic workflow ensuring protection of the chiral center.
References
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Corey, E. J., & Venkateswarlu, A. (1972).[5] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][5] Journal of the American Chemical Society, 94(17), 6190–6191.[5] Link
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001).[7] The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. Link
Sigma-Aldrich. (n.d.). Product Specification: (R)-1-(4-iodophenyl)ethanol. Link
Lennon, I. C., & Ramsden, J. A. (2005). Industrial Approaches to Asymmetric Synthesis via Catalytic Cross-Coupling. Organic Process Research & Development, 9(2), 110–112. Link
Protecting group strategies for the alcohol in (1R)-1-(4-iodophenyl)ethan-1-ol
Executive Summary & Strategic Analysis The molecule (1R)-1-(4-iodophenyl)ethan-1-ol represents a "privileged scaffold" in medicinal chemistry, serving as a chiral building block for cross-coupling reactions. However, it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The molecule (1R)-1-(4-iodophenyl)ethan-1-ol represents a "privileged scaffold" in medicinal chemistry, serving as a chiral building block for cross-coupling reactions. However, it presents a dual challenge:
Chemoselectivity: The aryl iodide is a prime handle for Lithium-Halogen Exchange (Li-X) or Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), both of which are incompatible with the acidic proton of the free alcohol.
Stereochemical Integrity: The benzylic position is susceptible to racemization via
pathways (carbocation formation) under acidic conditions or elimination (styrene formation) under harsh basic conditions.
The "Forbidden" Strategies
Before defining the solution, we must explicitly rule out standard protecting groups that will fail for this specific substrate:
Benzyl Ethers (Bn):CRITICAL FAILURE. Removal typically requires hydrogenolysis (
, Pd/C), which will concurrently reduce the aryl iodide (dehalogenation), destroying the molecular core.
Esters (Ac, Bz):HIGH RISK. While easy to install, esters are electrophilic. If the downstream chemistry involves organolithiums (e.g.,
-BuLi for Li-X exchange) or Grignard reagents, the protecting group will be attacked, leading to polymerization or deprotection.
The Recommended Strategy: Silyl Ethers
We recommend tert-Butyldimethylsilyl (TBS/TBDMS) as the primary protecting group.
Causality: The Si-O bond is robust against the basic/nucleophilic conditions required to manipulate the aryl iodide but is cleaved orthogonally using Fluoride sources (TBAF), which are neutral and do not trigger benzylic racemization.[1]
Decision Matrix & Workflow Visualization
The following diagram outlines the logical flow for selecting the protection strategy based on intended downstream chemistry.
Figure 1: Strategic Decision Tree for protecting group selection. Note the convergence on TBS for most organometallic applications.
Detailed Protocols
Protocol A: TBS Protection (The "Corey" Standard)
This protocol uses the classic Corey-Venkateswarlu method. It is preferred over TBSOTf/Lutidine for this substrate because it avoids strong Lewis acids that could theoretically perturb the benzylic center.
Dissolve the coupled/modified TBS-ether in THF (0.1 M).
Add TBAF solution dropwise at 0°C.
Warm to RT and stir for 1–2 hours.
Quench: Add Saturated
.
Why? TBAF is basic.[4] Quenching buffers the solution to prevent base-catalyzed elimination of the regenerated benzylic alcohol to a styrene derivative.
Extraction: Extract with EtOAc.
Alternative Strategy: MOM Protection
Use only if the intermediate must survive acidic conditions (e.g., acidic workup of a side chain).
Warning: MOM-Cl is a carcinogen.[1][6] This reaction must be performed in a well-ventilated fume hood.
Protocol:
Dissolve alcohol in DCM (Dichloromethane).
Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv). Note: We use DIPEA instead of NaH to avoid strong basic conditions that risk racemizing the chiral center.
Caution: Acidic cleavage of a benzylic MOM ether generates a resonance-stabilized benzylic carbocation. This will likely lead to partial or total racemization. This strategy is not recommended if enantiopurity is the primary goal.
Switch to TBSOTf (1.2 eq) and 2,6-Lutidine (2.0 eq) in DCM at -78°C. This is more aggressive but faster.
Racemization Observed
Acidic impurities in solvent or during workup.
Ensure solvents for protection are distilled/anhydrous. Use buffered TBAF (add AcOH) during deprotection if the substrate is hypersensitive.
Loss of Iodine
Accidental metal-halogen exchange.
Ensure no reactive metals (Mg, Zn) are present during protection. Never use Pd/C for any step while Iodine is present.
Silyl Group Falls Off
Reaction mixture too acidic or Fluoride contamination.[4]
Check pH of aqueous layers. Silyl ethers are labile to pH < 4.
References
Corey, E. J., & Venkateswarlu, A. (1972).[8] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][3][5][8][9][10] Journal of the American Chemical Society, 94(17), 6190–6191.[8]
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[11] John Wiley & Sons.[11] (Standard reference for stability charts).
Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[9] Thieme. (Detailed mechanisms for silyl migration and stability).
Knochel, P., et al. (2003). Functionalized Organolithium and Organomagnesium Reagents. Angewandte Chemie International Edition, 42(36), 4302-4320. (Validates stability of silyl ethers in Li-exchange).
BenchChem Technical Support. (2025). Stability of t-Butylsilyl Ethers: A Comparative Guide. (Practical stability data for TBS vs TIPS).
Scale-up synthesis considerations for reactions with (1R)-1-(4-iodophenyl)ethan-1-ol
An Application Guide for the Process Development and Scale-Up of (1R)-1-(4-iodophenyl)ethan-1-ol Synthesis Abstract: (1R)-1-(4-iodophenyl)ethan-1-ol is a pivotal chiral building block in the synthesis of complex pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Process Development and Scale-Up of (1R)-1-(4-iodophenyl)ethan-1-ol Synthesis
Abstract: (1R)-1-(4-iodophenyl)ethan-1-ol is a pivotal chiral building block in the synthesis of complex pharmaceutical agents and fine chemicals. Its stereocenter demands precise control during synthesis, a challenge that is magnified during scale-up from the bench to pilot plant or manufacturing scale. This document provides a detailed guide for researchers, chemists, and process engineers on the critical considerations for the robust and safe scale-up of its synthesis, focusing on the widely employed asymmetric reduction of 4-iodoacetophenone. We delve into catalyst selection, reaction parameter optimization, thermal safety, work-up procedures, and large-scale purification strategies, providing a field-proven protocol for a CBS-catalyzed borane reduction.
Strategic Overview: Pathway to Enantiopure (1R)-1-(4-iodophenyl)ethan-1-ol
The most direct and industrially viable route to (1R)-1-(4-iodophenyl)ethan-1-ol is the asymmetric reduction of the prochiral ketone, 4-iodoacetophenone.[1] The choice of reduction system is the first critical decision in process development, with each method presenting a unique profile of benefits and challenges for large-scale implementation.
Biocatalysis: The use of whole-cell microorganisms (e.g., Daucus carota, Rhodotorula glutinis) or isolated ketoreductase (KRED) enzymes offers exceptional enantioselectivity under mild, environmentally benign conditions.[2][3][4] However, scale-up can be hampered by low substrate loading due to solubility issues, complex cofactor regeneration systems, and challenges in downstream processing to separate the product from biomass and aqueous media.[5]
Asymmetric Catalytic Hydrogenation: This method employs a chiral transition-metal catalyst (e.g., Ru- or Rh-based) with hydrogen gas.[6][7] It is highly atom-economical. Challenges include the cost of precious metal catalysts, the need for specialized high-pressure reactor systems, and potential catalyst poisoning by impurities in the substrate or solvent.
Chiral Borane Reduction (Corey-Bakshi-Shibata, CBS): This is one of the most reliable and widely used methods for generating chiral secondary alcohols.[8] It involves a chiral oxazaborolidine catalyst that complexes with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to deliver a hydride stereoselectively to the ketone. The high enantioselectivities, predictable stereochemical outcome, and operational simplicity make it highly attractive for scale-up, provided that the significant safety hazards associated with borane reagents are rigorously managed.[9][10]
This guide will focus on the CBS-catalyzed borane reduction due to its prevalence and the critical importance of its specific scale-up considerations.
Critical Scale-Up & Process Safety Considerations
Transitioning a reaction from gram-scale to kilogram-scale introduces challenges where seemingly minor issues can become critical failures. A successful scale-up is predicated on a thorough understanding of reaction kinetics, thermodynamics, and mass transfer.
Thermal Hazard Assessment & Control
The reduction of ketones with borane is exothermic. On a small scale, this heat is easily dissipated by the flask's large surface-area-to-volume ratio. During scale-up, this ratio decreases dramatically, increasing the risk of heat accumulation and a thermal runaway.[11]
Causality: The reaction between the borane and the ketone, and especially the quenching of excess borane with a protic solvent (like methanol), can generate significant heat and flammable hydrogen gas.[9][12]
Protocol:
Reaction Calorimetry: Before any scale-up beyond a few grams, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to determine the heat of reaction (ΔHrxn), maximum temperature of synthesis reaction (MTSR), and potential for thermal accumulation.
Controlled Addition: The ketone substrate and the borane reagent should be added slowly and sub-surface to a solution of the catalyst. This ensures immediate mixing and allows the reactor's cooling system to manage the heat evolution in real-time. Never add the reagents in large single portions.[11]
Cooling Capacity: Ensure the planned reactor has sufficient cooling capacity to handle the total heat flow of the reaction. Always have an emergency cooling bath (e.g., dry ice/acetone) available for lab-scale pilot runs.[11]
Reagent & Solvent Management
Borane Reagents: Borane complexes (BH₃·THF, BH₃·SMe₂) and related borohydrides can be pyrophoric and react violently with water and alcohols.[9][13]
Handling: Always handle under an inert atmosphere (Nitrogen or Argon). Use appropriate transfer techniques like cannulation or a syringe pump.
Safety: Personnel must be equipped with fire-retardant lab coats, safety glasses, and face shields. A Class D fire extinguisher (for reactive metals) should be readily accessible.[12]
Quenching: The quenching of excess borane is a critical safety step. It should be performed slowly, at low temperature (e.g., 0-5 °C), by adding a protic solvent like methanol. The significant hydrogen evolution must be safely vented away from ignition sources.[9][10]
Solvents: Anhydrous solvents (e.g., THF) are essential for the reaction's success. Water will consume the borane reagent, reducing yield and creating a safety hazard.
Selection: Choose solvents that are appropriate for the reaction temperature range and facilitate easy downstream processing (e.g., extraction, distillation).
Purity: Use solvents from reliable sources and be cautious when changing suppliers, as trace impurities can affect catalyst performance.[11]
Work-up and Purification at Scale
Isolating a pure chiral product in high yield is often the most challenging aspect of scaling up.
Quenching & Extraction: Large-scale quenching and subsequent aqueous extractions can be physically challenging and hazardous. Ensure separatory funnels or reactors are properly sized and supported. It is often better to perform multiple extractions with smaller volumes of solvent than fewer extractions with large volumes.[11]
Purification Strategy: While small-scale purifications often rely on flash chromatography, this is not economically viable for multi-kilogram production.
Crystallization: This is the most desirable method for large-scale purification as it is cost-effective and can significantly enhance enantiomeric purity. A thorough screening of solvents and conditions is required.
Preparative Chromatography: For cases where crystallization is not feasible, preparative chromatography is an option. Supercritical Fluid Chromatography (SFC) is increasingly preferred over High-Performance Liquid Chromatography (HPLC) for large-scale chiral separations due to its higher throughput and significantly reduced consumption of organic solvents.[14][][16]
Application Protocol: Kilogram-Scale Synthesis of (1R)-1-(4-iodophenyl)ethan-1-ol
This protocol describes the asymmetric reduction of 4-iodoacetophenone using (R)-2-Methyl-CBS-oxazaborolidine as the catalyst.
Reactor Setup: Inert the 20L reactor by purging with dry nitrogen. Charge 5.0 L of anhydrous THF to the reactor. Begin stirring and cool the jacket to 0-5 °C.
Catalyst & Reagent Addition:
Charge 245 mL (0.245 mol, 0.05 eq) of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene) to the reactor.
Via syringe pump, add 325 mL (3.25 mol, 0.66 eq) of borane-dimethyl sulfide complex (BMS) over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution for 15 minutes.
Substrate Addition: Dissolve 1.20 kg (4.88 mol) of 4-iodoacetophenone in 3.0 L of anhydrous THF. Add this solution to the reactor via an addition pump over 2-3 hours, maintaining an internal temperature of 0-5 °C.
Reaction Monitoring: Monitor the reaction progress by taking aliquots every hour and analyzing by TLC or HPLC. The reaction is typically complete within 2-4 hours after the addition is finished.
Quenching:(EXTREME CAUTION: Hydrogen Evolution & Exotherm) Once the reaction is complete, slowly and carefully add 1.0 L of anhydrous methanol to the reactor over 1-2 hours. Maintain rigorous temperature control (keep below 15 °C) and ensure adequate venting for hydrogen gas.
Work-up:
After the quench is complete (gas evolution ceases), slowly add 4.0 L of 2 M HCl (aq).
Stir for 30 minutes, then stop stirring and allow the layers to separate.
Drain the lower aqueous layer.
Wash the organic layer sequentially with 2.0 L of water and 2.0 L of brine.
Isolation & Purification:
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product with high chemical and enantiomeric purity.
To ensure the quality of the final product, a suite of analytical tests is required.
Parameter
Method
Typical Specification
Purpose
Identity
¹H NMR, ¹³C NMR
Conforms to structure
Confirms chemical identity.
Purity
HPLC, GC
>98.0%
Quantifies chemical purity.
Enantiomeric Excess (ee)
Chiral HPLC or SFC
>99.0%
Determines enantiomeric purity.
Residual Solvents
GC-HS
Per ICH guidelines
Ensures removal of process solvents.
Conclusion
The scale-up synthesis of (1R)-1-(4-iodophenyl)ethan-1-ol is a well-established but technically demanding process. Success hinges on a proactive approach to process safety, particularly in managing the thermal hazards and reactive nature of borane reagents. By implementing rigorous controls, careful monitoring, and a well-designed purification strategy, it is possible to produce this valuable chiral intermediate safely and efficiently on a large scale. This guide provides the fundamental considerations and a practical protocol to serve as a foundation for robust process development and manufacturing campaigns.
References
Singaram, B., & Goralski, C. T. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 999-1004. [Link][9][10]
ResearchGate. (2025). Safe Handling of Boranes at Scale | Request PDF. [Link][13]
Pharmaceutical Technology. (2020). Asymmetric Routes to Chiral Secondary Alcohols. [Link][6]
ResearchGate. (n.d.). Synthesis of chiral alcohols from alkenes. a) A typical approach to... [Link][1]
RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link][14]
Sharma, P., et al. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link][2]
Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. [Link][16]
Kumar, A., & Singh, S. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC. [Link][3]
University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. [Link][11]
Xu, Z., et al. (2019). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. PMC. [Link][5]
Demir, A. S., et al. (2010). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. PubMed. [Link][4]
Huang, S., et al. (2000). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Sci-Hub. [Link][8]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Secondary Benzylic Halides
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Benzylic Paradox"
Welcome to the troubleshooting hub for one of the most deceptive substrates in cross-coupling: Secondary Benzylic Halides .
Many researchers assume that because benzylic halides are "activated" (weak C-X bond), they will couple easily. This is a trap. While oxidative addition is fast, the resulting Palladium(II)-alkyl intermediate is chemically fragile. It sits at a crossroads between productive cross-coupling and rapid decomposition via
-hydride elimination .
If you are seeing low yields, styrene formation, or racemization, you are likely fighting the specific mechanistic bottlenecks detailed below.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My starting material is consumed, but I’m isolating a styrene derivative instead of the product. What is happening?
Diagnosis: You are a victim of
-Hydride Elimination .
This is the most common failure mode for secondary benzylic substrates. After the Palladium inserts into the C-X bond, the resulting alkyl-Pd species has a hydrogen atom on the -carbon. If the cross-coupling step (transmetallation + reductive elimination) is slower than the elimination of this hydrogen, the catalyst spits out an alkene (styrene) and dies.
The Fix:
Switch to Bidentate Ligands with Large Bite Angles: Monodentate phosphines (like
) often leave open coordination sites that facilitate -elimination. Use dppf (1,1'-Bis(diphenylphosphino)ferrocene). Its large bite angle creates a steric environment that disfavors the transition state for elimination while accelerating reductive elimination.
Use "Buchwald" Ligands: If dppf fails, switch to SPhos or XPhos . These bulky, electron-rich ligands boost the rate of reductive elimination so significantly that the catalyst "outruns" the
-elimination side reaction.
Q2: I am getting low conversion. The halide is still there, but the boronic acid is gone.
Diagnosis:Protodeboronation or Homocoupling .[1]
Secondary benzylic halides are sterically hindered. If the oxidative addition is slow (due to sterics) or transmetallation is sluggish, the boronic acid will decompose (hydrolyze) or couple with itself before it can react with your halide.
The Fix:
Switch Boron Source: Replace Boronic Acids with Potassium Organotrifluoroborates (
) . These reagents are slow-release reservoirs. They are stable to protodeboronation and only release the active boronic acid species slowly, keeping the concentration low but constant, which matches the rate of the difficult coupling.
Base Selection: Switch to
. The cesium cation ( "Cesium Effect") often improves solubility and transmetallation rates in these difficult systems compared to .
Q3: I started with an enantiopure benzylic halide, but my product is racemic. Why?
Diagnosis:Stereochemical Scrambling via Radical Mechanisms.
Unlike vinyl halides (retention) or aryl halides (N/A), secondary benzylic halides often undergo oxidative addition via a Single Electron Transfer (SET) radical pathway or an
-like mechanism, leading to a loss of stereochemical information. Even if oxidative addition is stereospecific (inversion), the resulting Pd-alkyl bond can homolyze reversibly, scrambling the center.
The Fix:
Acceptance: With standard Pd-catalysis, racemization is the default outcome.
Advanced Intervention: To maintain stereochemistry, you generally cannot use standard Suzuki conditions. You must switch to Nickel catalysis with chiral ligands (e.g., stereoconvergent cross-coupling) or specific stereospecific Pd-protocols involving inversion (though these are substrate-dependent and rare). For the purpose of this guide, assume racemization will occur unless specialized asymmetric catalysts are employed.
Part 2: The "Gold Standard" Protocol
Do not use "standard" Suzuki conditions (
/ / DME). They will fail.
The following protocol is based on the work of Molander et al. , optimized for secondary benzylic halides to suppress elimination.
Component
Recommendation
Function
Catalyst
(5-10 mol%)
Large bite angle suppresses -hydride elimination.
Ligand
dppf (if not pre-complexed)
Essential for stability.
Electrophile
Secondary Benzylic Bromide
Chlorides are too inert; Iodides are too unstable.
Nucleophile
Potassium Aryltrifluoroborate ()
Prevents protodeboronation; slow release.
Base
(3.0 equiv)
Facilitates transmetallation; "Cesium effect".
Solvent
CPME / (10:1) or Toluene / (3:1)
Biphasic system is crucial for solubility and inorganic salt removal.
Temp
80°C
High enough for activation, low enough to limit thermal decomposition.
Step-by-Step Workflow:
Charge Solids: In a reaction vial, add Sec-Benzylic Bromide (1.0 equiv), Potassium Aryltrifluoroborate (1.1 equiv),
(3.0 equiv), and (5 mol%).
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is fatal to this electron-rich catalyst.
Solvent Addition: Add degassed CPME (Cyclopentyl methyl ether) and Water (ratio 10:1) via syringe.[1][2] Concentration should be roughly 0.1 M - 0.2 M.
Reaction: Heat to 80°C with vigorous stirring (1000 rpm). Vigorous stirring is critical for biphasic mixtures.
Monitoring: Check LCMS at 2 hours and 12 hours. Look for the "Styrene" peak (M-HBr) to assess if elimination is competing.
Part 3: Visualizing the Mechanism & Failure Modes
The following diagram illustrates the competition between the desired pathway and the fatal "Styrene Trap."
Caption: The "Danger Zone" indicates where the unstable secondary alkyl-palladium intermediate chooses between productive coupling (Blue path) or fatal elimination (Red path).
References
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl- and Heteroaryl Halides with Secondary Benzylic Halides. Angewandte Chemie International Edition .
[Link]
Rudolph, A., & Lautens, M. (2009). Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition .
[Link]
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society .
[Link]
Zhou, J., & Fu, G. C. (2004).[3] Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides and Pseudohalides. Journal of the American Chemical Society .
[Link]
Optimization of base and solvent for cross-coupling with (1R)-1-(4-iodophenyl)ethan-1-ol
Strategic Overview: The Chiral Benzylic Challenge User Query: I am attempting a Suzuki-Miyaura coupling on (1R)-1-(4-iodophenyl)ethan-1-ol. I am observing variable yields, loss of enantiomeric excess (ee), and ketone byp...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview: The Chiral Benzylic Challenge
User Query: I am attempting a Suzuki-Miyaura coupling on (1R)-1-(4-iodophenyl)ethan-1-ol. I am observing variable yields, loss of enantiomeric excess (ee), and ketone byproducts. How do I optimize the base and solvent?
Executive Summary:
Coupling (1R)-1-(4-iodophenyl)ethan-1-ol presents a specific chemoselectivity challenge. While the aryl iodide is highly reactive, the secondary benzylic alcohol is prone to three deleterious side pathways under standard cross-coupling conditions:
Racemization: Via reversible
-hydride elimination or base-mediated enolization if transient oxidation occurs.
Oxidation: Conversion to 4-iodoacetophenone (ketone formation).
Elimination: Dehydration to styrene derivatives.
To preserve the (1R) configuration, you must select a mild, inorganic base and a biphasic solvent system that minimizes the solubility of the alkoxide intermediate.
Critical Parameter Optimization
Module A: Base Selection (The "Soft" Approach)
Recommendation: Use Potassium Phosphate Tribasic (
) or Cesium Carbonate () .
The Logic:
Avoid Strong Alkoxides (
, ): These bases (pKa > 16) can deprotonate the benzylic alcohol completely. The resulting alkoxide is a prime candidate for coordination to the Palladium center, which facilitates -hydride elimination (oxidation) and subsequent racemization.
Use Inorganic Weak Bases:
(pKa of conjugate acid 12.3) acts as a proton shuttle. It is basic enough to activate the boronic acid (forming the boronate species necessary for transmetallation) but not strong enough to maintain a high concentration of the deprotonated benzylic alkoxide.
Base Candidate
Suitability
Mechanism of Failure/Success
Optimal
Buffers pH; minimizes alkoxide formation; high functional group tolerance.
Excellent
"Cesium Effect" aids solubility in organic phase without high basicity.
Moderate
Often requires high water content, which may slow rate for hydrophobic substrates.
CRITICAL FAIL
Promotes elimination (styrene) and oxidation (ketone).
/ DIPEA
Poor
Can coordinate to Pd, poisoning catalyst; insufficient for boronate activation.
Module B: Solvent Systems
Recommendation: Use Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1) .
The Logic:
Biphasic Protection: Water is essential for dissolving the inorganic base (
), but the organic phase (Toluene) protects the catalytic cycle. The alcohol substrate remains largely in the organic layer, while the base resides in the aqueous layer/interface. This phase separation limits the exposure of the chiral center to harsh basic conditions.
Avoid Polar Aprotic (DMF/DMSO): While these accelerate oxidative addition, they strongly solvate cations, making the base "naked" and more reactive. This increases the rate of racemization and oxidation. DMSO specifically can act as an oxidant.
Visualizing the Decision Logic
The following diagram illustrates the decision pathway for selecting conditions based on your specific failure mode (Low Yield vs. Low ee).
Caption: Decision tree for troubleshooting common side-reactions in chiral benzylic alcohol couplings.
Setup: Charge a reaction vial with the aryl iodide, boronic acid, base, and Pd catalyst.
Inertion (Critical): Cap the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen promotes the oxidation of the alcohol to the ketone.
Solvent Addition: Add degassed Toluene and Water via syringe.
Reaction: Heat to 60–80°C. Do not exceed 80°C to minimize thermal racemization.
Monitoring: Monitor by HPLC/UPLC. Look for the "Ketone" peak (M-2H) which indicates oxidation.
Workup: Cool to RT. Dilute with EtOAc, wash with water. Dry organic layer over
.
Troubleshooting & FAQ
Q1: I see a significant amount of 4-iodoacetophenone (ketone) in my crude NMR. Why?A: This is likely due to
-hydride elimination . If the Pd(II) species coordinates to the alcohol oxygen (forming a Pd-alkoxide), it can eliminate a hydride to form the ketone.
Fix: Ensure your solvent is strictly degassed. Switch to a bulkier ligand (like SPhos or XPhos) which sterically hinders the alcohol from coordinating to the Palladium center.
Q2: My product is racemic (
). What happened?A: You likely used a base that was too strong (e.g., ) or a solvent that was too polar (DMF). This promotes the formation of a styrene intermediate via E1cB elimination, which then re-hydrates racemically.
Fix: Switch to
in Toluene/Water.
Q3: Can I use ethanol or methanol as a co-solvent?A:Avoid. Primary alcohols can participate in competitive transesterification or act as reducing agents (oxidizing themselves to aldehydes/ketones) which complicates the redox balance of the Pd cycle. Stick to aprotic organic solvents (Toluene, Dioxane, THF) paired with water.
Q4: The reaction is too slow at 60°C. Can I heat to 100°C?A: Heating increases the risk of racemization. Instead of heat, increase the catalyst loading to 5 mol% or switch to a more active catalyst system like Pd(OAc)2 + SPhos , which is known to facilitate coupling of hindered or sensitive substrates at lower temperatures.
Mechanism of Failure (Visualization)
Understanding how the stereochemistry is lost is vital for prevention.
Caption: Pathways leading to loss of chirality. The goal is to prevent the "Pd-Alkoxide" formation.
References
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Molander, G. A., & Canturk, B. (2009).[3] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. Link
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001).[1] The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Link
Technical Support Center: Minimizing Homocoupling of Arylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize the formati...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize the formation of homocoupling byproducts in your arylboronic acid cross-coupling reactions. As Senior Application Scientists, we have designed this guide to not only provide solutions but also to explain the chemical reasoning behind them, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of arylboronic acid homocoupling.
Q1: What is arylboronic acid homocoupling and why is it a problem?
A1: Arylboronic acid homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where two molecules of the arylboronic acid react with each other to form a symmetrical biaryl.[1] This is an undesired outcome for several key reasons: it consumes your starting material, reducing the yield of your desired cross-coupled product, and the resulting symmetrical biaryl byproduct can often be difficult to separate from the target molecule, complicating purification.[1] In the context of drug development and process chemistry, minimizing such side reactions is critical for developing efficient, cost-effective, and robust synthetic routes.[1]
Q2: What is the primary cause of arylboronic acid homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The presence of molecular oxygen is the most common and significant cause of arylboronic acid homocoupling.[2][3] Oxygen can interact with the active Pd(0) catalyst to form palladium peroxo complexes, which are key intermediates in the homocoupling pathway.[4][5] Therefore, the rigorous exclusion of oxygen from the reaction mixture is the most critical step in suppressing this side reaction.[2][6]
Q3: How does oxygen promote the homocoupling side reaction?
A3: The currently accepted mechanism involves the reaction of the active Pd(0) catalyst with dioxygen (O₂) to form a palladium peroxo complex, (η²-O₂)PdL₂.[4][5] This peroxo complex then reacts with a molecule of arylboronic acid. A second molecule of arylboronic acid then participates in a transmetalation event, leading to a diarylpalladium(II) complex, Ar₂PdL₂. This complex then undergoes reductive elimination to yield the homocoupled biaryl (Ar-Ar) and regenerate the Pd(0) catalyst, which can then re-enter the undesired catalytic cycle.[4][5][7][8]
Q4: Can homocoupling occur even in the absence of oxygen?
A4: Yes, while oxygen-mediated pathways are the most common, homocoupling can also be promoted by the presence of Pd(II) species in the reaction mixture.[9] If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species for the desired cross-coupling to begin. This reduction can sometimes occur via the homocoupling of two arylboronic acid molecules, which produces the symmetrical biaryl and Pd(0).[9][10]
Q5: Which factors in my reaction setup can influence the rate of homocoupling?
A5: Several factors can influence the extent of homocoupling:
Presence of Oxygen: As discussed, this is the primary factor.
Palladium Precatalyst: Pd(II) sources can promote homocoupling during the initial reduction to Pd(0).[9]
Base: The choice and strength of the base can influence the relative rates of the desired cross-coupling and the undesired homocoupling.[2]
Ligands: The steric and electronic properties of the phosphine ligands can affect the stability of the palladium catalyst and the rates of the various steps in the catalytic cycles.[11]
Temperature and Concentration: Higher temperatures and concentrations can sometimes favor the homocoupling pathway.[2]
Part 2: Troubleshooting Guide: Minimizing Homocoupling in Practice
This section provides practical advice for specific experimental challenges.
Problem 1: I'm observing a significant amount of homocoupling byproduct by TLC/LC-MS.
Q: How can I ensure my reaction is truly oxygen-free?
A: "Visually" inert is not enough. Rigorous deoxygenation is crucial.[6]
Solvent Degassing: All solvents, including water, must be thoroughly degassed before use. Common methods include:
Inert Gas Sparging: Bubble a stream of argon or nitrogen through the solvent for at least 30-60 minutes. For larger volumes, a subsurface sparge is more effective.[6]
Freeze-Pump-Thaw: This is one of the most effective methods. It involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.[3]
Inert Atmosphere: The reaction itself must be conducted under a positive pressure of an inert gas (argon or nitrogen) using Schlenk line techniques or in a glovebox.[2] Ensure all glassware is dried and purged with inert gas before adding reagents.
Q: I'm using a Pd(II) precatalyst. Could this be the issue?
A: Yes, it's a strong possibility. The in-situ reduction of Pd(II) to Pd(0) can initiate homocoupling.[9]
Switch to a Pd(0) Source: Consider using a well-defined Pd(0) precatalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3] This eliminates the need for an in-situ reduction step that can consume your boronic acid.
Q: My boronic acid has been on the shelf for a while. Could this be a factor?
A: Potentially. Arylboronic acids can degrade over time, especially if not stored properly. While the primary degradation pathway is often protodeboronation, the presence of impurities could potentially impact the reaction. It is always best practice to use high-purity reagents.
Problem 2: My reaction is sluggish, and I'm still getting homocoupling.
Q: How does my choice of base affect homocoupling?
A: The base is crucial for activating the boronic acid for transmetalation in the desired Suzuki-Miyaura reaction.[12] However, an overly strong base or inappropriate choice can sometimes exacerbate side reactions.
Screening Bases: If you are observing significant homocoupling, it is worthwhile to screen different bases. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2] The optimal base is often substrate and solvent dependent.
Q: Can the choice of phosphine ligand help suppress homocoupling?
A: Absolutely. The ligand stabilizes the palladium center and modulates its reactivity.
Use Bulky, Electron-Rich Ligands: Ligands such as bulky biarylphosphines (e.g., Buchwald ligands) or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) have been shown to promote the desired reductive elimination step to form the cross-coupled product, thereby outcompeting the homocoupling pathway.[11] These ligands can also help stabilize the Pd(0) state against oxidation.
Q: What is the effect of temperature and concentration on the homocoupling side reaction?
A: While substrate-dependent, some general principles apply.
Lower the Temperature: If your desired reaction proceeds at a reasonable rate at a lower temperature, this can often disfavor the homocoupling side reaction.[1]
Slow Addition: Instead of adding the entire amount of arylboronic acid at the beginning of the reaction, consider a slow addition using a syringe pump.[1] This maintains a low instantaneous concentration of the boronic acid, which can kinetically disfavor the bimolecular homocoupling reaction.[1]
Q: I've heard of additives that can help. What are they and how do they work?
A: Certain additives can help maintain a low concentration of Pd(II) in the reaction mixture.
Potassium Formate (HCO₂K): The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling.[6] It is thought to help keep the palladium in its active Pd(0) state without interfering with the main catalytic cycle.[6]
Part 3: Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Solvents (Freeze-Pump-Thaw Method)
Place the solvent in a robust Schlenk flask equipped with a magnetic stir bar and a high-vacuum Teflon stopcock. The flask should not be more than half full.
Securely clamp the flask in a cooling bath (e.g., a Dewar flask).
Slowly immerse the flask in liquid nitrogen while gently swirling to freeze the solvent from the outside in, preventing the flask from cracking.
Once the solvent is completely frozen, connect the flask to a high-vacuum manifold (<0.1 mmHg) and open the stopcock to evacuate the headspace for 5-10 minutes.
Close the stopcock and remove the flask from the liquid nitrogen bath.
Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
Repeat this freeze-pump-thaw cycle at least two more times to ensure complete removal of dissolved gases.
After the final thaw, backfill the flask with a positive pressure of argon or nitrogen.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Optimized to Minimize Homocoupling
Reaction Setup: To a dry Schlenk flask that has been purged with argon, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium(0) precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
Solvent Addition: Add the rigorously degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL) via cannula or a gas-tight syringe.
Reagent Addition: In a separate argon-purged flask, dissolve the arylboronic acid (1.2 mmol, 1.2 equiv) in a minimal amount of the degassed solvent.
Slow Addition: Slowly add the arylboronic acid solution to the vigorously stirred reaction mixture via a syringe pump over 1-2 hours.
Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and maintain vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 4: Visual Guides
Below are diagrams to help visualize the homocoupling mechanism and the troubleshooting workflow.
Caption: Desired cross-coupling versus undesired homocoupling pathway.
Caption: Troubleshooting flowchart for addressing homocoupling in Suzuki coupling.
Part 5: Data Summary
The following table summarizes the qualitative effects of various reaction parameters on the formation of the homocoupling byproduct.
Table 1: Effect of Reaction Conditions on Arylboronic Acid Homocoupling
Slow addition keeps the concentration of boronic acid low, disfavoring the bimolecular side reaction.[1]
Part 6: References
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
Amatore, C., Adamo, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]
Gerey, B., Saffon-Merceron, N., Fustier-Boutignon, M., Mézailles, N., & GENNARI, C. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7529. [Link]
Lakmini, H., Ciofini, I., Jutand, A., Amatore, C., & Adamo, C. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(50), 12896–12903. [Link]
Lakmini, H., Ciofini, I., Jutand, A., Amatore, C., & Adamo, C. (2008). Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory. The Journal of Physical Chemistry A, 112(50), 12896–12903. [Link]
ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. Retrieved February 23, 2026, from [Link]
Miller, W. D., & Tallman, K. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 470–474. [Link]
Google Patents. (n.d.). KR20120084662A - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst. Retrieved February 23, 2026, from
ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Retrieved February 23, 2026, from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 23, 2026, from [Link]
LabXing. (2015, February 3). Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. LabXing. Retrieved February 23, 2026, from [Link]
Yu, D.-G., Li, B.-J., & Shi, Z.-J. (2015). Ligand-Promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie International Edition, 54(13), 4073–4077. [Link]
MDPI. (2019). Cu(II)-Catalyzed Homocouplings of (Hetero)Arylboronic Acids with the Assistance of 2-O-Methyl-d-Glucopyranose. MDPI. Retrieved February 23, 2026, from [Link]
ResearchGate. (n.d.). Base-Free Oxidative Homocoupling of Arylboronic Esters. ResearchGate. Retrieved February 23, 2026, from [Link]
Semantic Scholar. (2022). Cu(II)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free. Semantic Scholar. Retrieved February 23, 2026, from [Link]
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved February 23, 2026, from [Link]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved February 23, 2026, from [Link]
National Center for Biotechnology Information. (2019). Cu(II)-Catalyzed Homocouplings of (Hetero)Arylboronic Acids with the Assistance of 2-O-Methyl-d-Glucopyranose. PubMed Central. Retrieved February 23, 2026, from [Link]
ResearchGate. (n.d.). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. Retrieved February 23, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PubMed Central. Retrieved February 23, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central. Retrieved February 23, 2026, from [Link]
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved February 23, 2026, from [Link]
MDPI. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Retrieved February 23, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]
Technical Support Center: Optimizing Heck-Mizoroki Couplings of Iodoarenes
Case ID: HECK-IOD-001 Topic: Troubleshooting Incomplete Conversion & Catalyst Deactivation Status: Active Support Tier: Level 3 (Senior Application Scientist) Introduction: The Iodoarene Paradox Welcome to the Advanced C...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: HECK-IOD-001
Topic: Troubleshooting Incomplete Conversion & Catalyst Deactivation
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Iodoarene Paradox
Welcome to the Advanced Catalysis Support Center. You are likely here because your Heck reaction with an aryl iodide (
) initiated rapidly but stalled at 50-70% conversion, or the reaction mixture precipitated a black solid (Palladium black) prematurely.
The Core Problem: While aryl iodides are the most reactive substrates for oxidative addition (due to the weak
bond), this high reactivity is often their downfall. The rapid accumulation of oxidative addition intermediates () can destabilize the catalytic cycle if the subsequent steps (migratory insertion or reductive elimination) are slower. Furthermore, the released iodide ion () is a potent catalyst poison that can form inactive palladium dimers.[1]
This guide provides a diagnostic framework and validated protocols to resolve these specific kinetic bottlenecks.
Module 1: Diagnostic Framework
Before altering conditions, identify the failure mode using the visual guide below.
Workflow: Troubleshooting Decision Tree
Figure 1: Diagnostic logic for categorizing incomplete conversion based on physical observation of the reaction mixture.
Module 2: The "Stall" (Iodide Poisoning)
Symptom: The reaction stops (stalls) despite the catalyst remaining in solution (no black precipitate). Adding more catalyst does not restart the reaction.
Technical Analysis
Unlike bromides or chlorides, the iodide ion (
) is a soft, strongly coordinating ligand. High concentrations of (generated as the reaction proceeds) can displace neutral ligands (phosphines) or occupy vacant coordination sites required for alkene coordination.
Mechanism of Failure:
Dimer Formation: Excess iodide promotes the formation of halide-bridged dimers
, which are thermodynamically stable but catalytically inactive.
Saturation: The anionic species
may form, preventing the alkene from binding for the migratory insertion step.
Solution: Halide Scavenging & Phase Transfer
To reactivate the cycle, you must sequester the iodide or stabilize the active species.
Method
Reagent
Mechanism
Protocol Reference
Silver Additives
or
Precipitates , forcing the cycle forward and creating a cationic Pd species (more reactive toward alkenes).
Protocol B
Jeffery Conditions
(TBAB)
Stabilizes Pd nanoparticles and facilitates phase transfer of solid carbonate bases.
Protocol A
Solvent Switch
DMF, NMP, DMAc
Highly polar solvents help dissociate the bond, favoring the cationic pathway.
N/A
Module 3: Catalyst Death (Palladium Black)
Symptom: The reaction mixture turns clear, and a black powder settles at the bottom. This is metallic palladium (
), which is catalytically dead for the Heck cycle.
Technical Analysis
Iodoarenes undergo oxidative addition very rapidly. If the subsequent step (migratory insertion of the alkene) is slow due to steric hindrance or low alkene concentration, the active
species has time to agglomerate via Ostwald ripening.
Key Causality:
Troubleshooting Steps
Increase Ligand/Pd Ratio: If using
, increase the ratio from 1:2 to 1:4. Excess ligand shifts the equilibrium away from naked atoms.
"Slow Release" Catalyst: Switch to a palladacycle (e.g., Herrmann-Beller catalyst) which releases active Pd species slowly, matching the oxidative addition rate to the insertion rate.
Lower Temperature: Iodoarenes react at lower temperatures (
). High heat () accelerates agglomeration more than it accelerates the catalytic steps for iodides.
Module 4: Experimental Protocols
Protocol A: "Jeffery Conditions" (Phase-Transfer)
Best for: Electron-neutral/rich iodoarenes, preventing Pd-black formation.
Reagents:
Aryl Iodide (1.0 equiv)
Alkene (1.2 - 1.5 equiv)
(2-5 mol%)
Base:
or (2.5 equiv, anhydrous/finely ground)
Additive:
or (TBAB) (1.0 equiv)
Solvent: DMF or DMF/H2O (9:1)
Procedure:
Setup: Charge a reaction vial with the aryl iodide, base, and TBAB.
Catalyst: Add
. (Note: Ligand-free conditions work well here because TBAB stabilizes Pd-nanoclusters).
Solvent: Add DMF (0.2 M concentration relative to halide).
Degas: Sparge with Argon for 5 minutes. Oxygen promotes homocoupling of iodides.
Reaction: Heat to 80°C . Monitor via HPLC/GC.
Checkpoint: If reaction turns black immediately, lower temp to 60°C.
Protocol B: Silver-Mediated Conditions
Best for: Sterically hindered substrates or when "The Stall" is observed (Iodide poisoning).
Reagents:
Aryl Iodide (1.0 equiv)
Alkene (1.1 equiv)
(5 mol%)
Ligand:
(10 mol%) or (10 mol%)
Additive:
(1.1 - 2.0 equiv) - Acts as both base and halide scavenger.
Solvent: MeCN or THF.
Procedure:
Setup: In a glovebox or under strict Schlenk conditions (Ag salts are light/moisture sensitive), combine aryl iodide, alkene, Pd source, ligand, and
.
Solvent: Add MeCN.
Reaction: Heat to 60-70°C .
Observation: A yellow/white precipitate (
) will form as the reaction proceeds. This confirms the scavenging mechanism is working.
Warning: Do not use iodide-based additives (like TBAI) in this protocol; they will consume the silver.
Module 5: Mechanistic Visualization
The following diagram illustrates the "Iodide Trap" and how Silver salts rescue the cycle.
Figure 2: The "Iodide Trap" mechanism showing how excess iodide forms inactive dimers, and how Silver (Ag) additives force the reaction into the highly active cationic pathway.
Frequently Asked Questions (FAQ)
Q: Why does my reaction work with Aryl Bromides but fail with Aryl Iodides under the same conditions?A: This is likely due to catalyst poisoning by iodide . Bromide is a weaker ligand than iodide. When using iodides, the
bond is strong, and the high concentration of in solution shifts the equilibrium toward inactive anionic or dimeric Pd species. Switch to Protocol B (Silver salts) or Protocol A (Jeffery conditions).
Q: Can I use TBAI (Tetrabutylammonium iodide) as an additive for Aryl Iodides?A: Generally, No . TBAI is often used for aryl bromides or chlorides to stabilize the catalyst via the "halide effect." However, for aryl iodides, you already have an excess of iodide. Adding more TBAI will likely exacerbate the poisoning effect. Use TBAB (Bromide) or TBACl (Chloride) instead to induce ligand exchange, or use a non-halide salt like TBA-HSO4.
Q: I see significant homocoupling (Biaryl formation). How do I stop it?A: Homocoupling (
) is driven by the presence of excess oxidant (Oxygen) or disproportionation of the oxidative addition intermediate.
Degas thoroughly: Ensure strict exclusion of
.
Dilution: Reduce the concentration of the aryl iodide.
Reductive Additive: Add a small amount of hydroquinone or use a reductive base like formate (though this may cause dehalogenation).
References
Jeffery Conditions & Phase Transfer: Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 1996, 52(30), 10113-10130.
Iodide Poisoning Mechanism: Amatore, C., et al. "Evidence for the Inhibition of the Oxidative Addition of Aryl Halides to Palladium(0) by Halide Ions." Journal of the American Chemical Society, 2006, 128(21), 6829–6836.
Silver Additives (Cationic Pathway): Cabri, W., & Candiani, I. "Recent Developments and New Perspectives in the Heck Reaction." Accounts of Chemical Research, 1995, 28(1), 2–7.
Catalyst Deactivation (Pd Black): Phan, N. T. S., et al. "On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous?" Advanced Synthesis & Catalysis, 2006, 348(6), 609-679.
How to avoid racemization of chiral secondary alcohols during reaction
Welcome to our dedicated technical support center. This guide is designed for researchers, chemists, and professionals in drug development who encounter the critical challenge of maintaining the stereochemical integrity...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center. This guide is designed for researchers, chemists, and professionals in drug development who encounter the critical challenge of maintaining the stereochemical integrity of chiral secondary alcohols during chemical transformations. Racemization, the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers, is a significant hurdle that can undermine the efficacy and safety of pharmaceutical agents and other fine chemicals.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you diagnose and prevent racemization in your experiments.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental issues that can lead to the loss of stereochemical purity in chiral secondary alcohols.
Issue 1: My chiral alcohol racemized during an oxidation reaction.
Symptoms: You started with an enantiomerically pure secondary alcohol, but after oxidation to a ketone and subsequent reduction, the resulting alcohol is a racemic mixture.
Root Cause Analysis: The most probable cause is the formation of a planar enol or enolate intermediate during the reaction. Many oxidation reactions, particularly those under basic or harsh acidic conditions, can facilitate tautomerization of the resulting ketone. Once the chiral center is destroyed by forming the achiral enol, subsequent reduction will occur from either face of the planar intermediate with equal probability, leading to a racemic alcohol.
Preventative Protocols & Solutions:
Choice of Oxidant: Employ non-basic, mild oxidizing agents that do not promote enolization.
Swern Oxidation and its Variants (e.g., Parikh-Doering): These methods operate under mildly acidic to neutral conditions at low temperatures, minimizing the risk of enolization.
Dess-Martin Periodinane (DMP): This reagent is known for its mild, neutral conditions and broad functional group tolerance, making it an excellent choice for sensitive substrates.
Strict Temperature Control: Maintain low temperatures (e.g., -78 °C) throughout the reaction and workup. This kinetically disfavors the proton transfer steps required for enolization.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of a Chiral Secondary Alcohol
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the chiral secondary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion.
Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (to reduce excess DMP).
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ketone.
DOT Diagram: Racemization via Enol Intermediate
Caption: Mechanism of racemization through an achiral enol intermediate.
Issue 2: My alcohol's stereocenter inverted/racemized after converting it to a leaving group.
Symptoms: You attempted to substitute the hydroxyl group (e.g., via a tosylate or mesylate) to perform a substitution reaction, but the product shows significant loss of enantiomeric excess or complete inversion.
Root Cause Analysis: This often points to an Sₙ1-type mechanism or neighboring group participation. Converting the hydroxyl into a good leaving group (e.g., -OTs, -OMs, -Br) can lead to its departure, forming a planar carbocation intermediate. This achiral carbocation can then be attacked from either face by a nucleophile, leading to a racemic product. Even in what is intended to be an Sₙ2 reaction, solvent effects or substrate structure can promote an Sₙ1 pathway.
Preventative Protocols & Solutions:
Promote Sₙ2 Conditions:
Solvent Choice: Use polar aprotic solvents like THF, DMF, or DMSO, which favor Sₙ2 reactions and disfavor carbocation formation. Avoid polar protic solvents (e.g., water, ethanol) which stabilize carbocations.
Leaving Group: While a good leaving group is necessary, extremely reactive ones might favor Sₙ1. Tosylates and mesylates are generally a good balance.
Nucleophile: Use a high concentration of a strong nucleophile to ensure the Sₙ2 rate outcompetes any potential Sₙ1 pathway.
Stereospecific Inversion: The Mitsunobu Reaction: For a clean inversion of stereochemistry without racemization, the Mitsunobu reaction is an excellent choice. It proceeds through a well-defined Sₙ2 mechanism where the alcohol oxygen attacks the phosphorus atom, followed by backside attack of a nucleophile on the carbon atom.
Experimental Protocol: Mitsunobu Inversion of a Chiral Secondary Alcohol
Setup: Under an inert atmosphere, dissolve the chiral secondary alcohol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and a suitable nucleophile (e.g., benzoic acid, 1.5 eq) in anhydrous THF.
Cooling: Cool the solution to 0 °C.
Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise to the reaction mixture. Caution: Azodicarboxylates are hazardous.
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Workup: Concentrate the reaction mixture and purify by column chromatography to isolate the inverted ester product. Subsequent hydrolysis will yield the inverted alcohol.
DOT Diagram: Sₙ1 vs. Sₙ2 Pathways
Caption: Competing Sₙ1 (racemization) and Sₙ2 (inversion) pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction conditions that lead to racemization of secondary alcohols?
A: The most common culprits are conditions that can form a planar, achiral intermediate. These include:
Strongly Basic or Acidic Conditions: These can catalyze keto-enol tautomerism if a ketone is present or formed in situ.
High Temperatures: Increased thermal energy can provide the activation energy needed for racemization pathways, such as temporary dissociation of a leaving group (Sₙ1).
Oxidation/Reduction Sequences: As detailed in the troubleshooting section, oxidizing to a ketone and reducing back will racemize the center unless a stereoselective reducing agent is used on the isolated ketone.
Use of Polar Protic Solvents in Substitution Reactions: Solvents like water, methanol, and ethanol can stabilize carbocation intermediates, promoting the Sₙ1 pathway which leads to racemization.
Q2: How can I protect my secondary alcohol to prevent racemization during other synthetic steps?
A: Protecting the hydroxyl group is a key strategy. The ideal protecting group is one that is installed and removed under mild conditions that do not affect the chiral center.
Protecting Group
Abbreviation
Installation Reagents
Removal Conditions
Stability
Silyl Ethers
Trimethylsilyl
TMS
TMSCl, Et₃N
Mild acid (e.g., AcOH) or fluoride (TBAF)
Labile
tert-Butyldimethylsilyl
TBDMS/TBS
TBDMSCl, Imidazole
Acid (e.g., HCl in MeOH) or fluoride (TBAF)
Robust
Ethers
Benzyl
Bn
BnBr, NaH
Hydrogenolysis (H₂, Pd/C)
Very Robust
p-Methoxybenzyl
PMB
PMBCl, NaH
Oxidative cleavage (DDQ or CAN)
Robust
The choice of protecting group depends on the downstream reaction conditions you need it to survive. Silyl ethers are particularly useful as they are installed under neutral or mildly basic conditions and removed under non-racemizing conditions.
Q3: Which analytical techniques are best for determining the enantiomeric excess (e.e.) of my chiral alcohol?
A: Accurately quantifying the enantiomeric excess is crucial. The most reliable and widely used method is:
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP) which interacts differently with the two enantiomers, leading to different retention times.
Chiral Gas Chromatography (Chiral GC): Similar to HPLC, but for volatile compounds. The alcohol may need to be derivatized first.
NMR Spectroscopy with Chiral Shift Reagents: Lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃) can be added to an NMR sample. They bind to the alcohol, and the resulting complex has different chemical shifts for the protons of each enantiomer, allowing for integration and determination of the e.e. This method is often less precise than chromatography.
References
Oxidation of Alcohols. LibreTexts Chemistry. [Link]
Technical Support Center: Stille Coupling Purification
Topic: Removal of Organotin Byproducts Ticket Type: Technical Guide & Troubleshooting Status: Active Last Updated: 2026-02-23 Executive Summary: The "Stille Paradox" The Stille cross-coupling is a cornerstone of modern o...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of Organotin Byproducts
Ticket Type: Technical Guide & Troubleshooting
Status: Active
Last Updated: 2026-02-23
Executive Summary: The "Stille Paradox"
The Stille cross-coupling is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance. However, it presents a critical downstream bottleneck: organotin residues (organostannanes) .
Unlike boron byproducts (Suzuki), organotin species (e.g.,
, ) are:
Lipophilic: They co-elute with products during standard chromatography.
Toxic: Classified as Class 3 elemental impurities by ICH Q3D guidelines.[1]
Invisible: Often lack UV chromophores, making detection difficult until final QC.
This guide provides a tiered approach to tin removal, moving from bulk extraction to ppm-level polishing.
Decision Matrix: Selecting Your Protocol
Do not apply a "one-size-fits-all" approach. Select your method based on your product's chemical stability and the required purity level.
Figure 1: Strategic decision tree for selecting the appropriate organotin removal protocol.
Technical Modules & Protocols
Module A: The Fluoride Precipitation (Bulk Removal)
Mechanism: Organotin halides possess a Lewis acidic tin center. Fluoride ions (
) have an exceptionally high affinity for tin, forming hypervalent, polymeric species () that are insoluble in organic solvents.
Efficiency: Reduces tin from stoichiometric levels to ~100-500 ppm.
Protocol:
Dilution: Dilute the reaction mixture with Diethyl Ether (
is preferred because organotin fluorides are least soluble in ether, maximizing precipitation.
The KF Wash: Add a solution of aqueous Potassium Fluoride (KF) (saturated or 1M).[2]
Ratio: Use
5-10 equivalents of KF relative to the tin reagent.
Reaction Time: Stir vigorously for 30 minutes .
Observation: A bulky white polymeric precipitate (
) will form at the interface.
Filtration: Filter the biphasic mixture through a pad of Celite to remove the solid tin polymer.
Warning: Do not skip filtration; the solids can cause emulsions in the separatory funnel.
Separation: Separate layers, dry organics over
, and concentrate.
Module B: Reactive Chromatography (KF-Silica)
Mechanism: Standard silica gel interacts weakly with lipophilic tin byproducts, leading to "smearing" or co-elution. By impregnating silica with KF, the stationary phase chemically captures the tin as it elutes, retaining it at the baseline while the product moves freely.
Efficiency: High. Can reduce tin levels to < 50 ppm.
Preparation of KF-Silica (10% w/w):
Dissolve 10 g of Potassium Fluoride in 20 mL of water .
Add this solution dropwise to 90 g of Silica Gel while stirring/shaking to ensure even coating.
Evaporation: A free-flowing powder must be obtained. Evaporate water (rotary evaporator) or dry in an oven at 100°C for 2-3 hours.
Note: The water content is crucial; "anhydrous" KF-silica is less effective. A small hydration shell aids the fluoride transfer.
Chromatography Protocol:
Pack the column with the prepared KF-Silica as you would with standard silica.
Load the crude residue.
Elute with standard solvent systems (e.g., Hexane/EtOAc).
Result: Tin byproducts remain at the origin (baseline); product elutes normally.
Module C: Chemical Oxidation (Iodine/DBU)
Mechanism: Converts lipophilic tributyltin species into polar tin halides or oxides that stick to normal silica gel.
Protocol:
Dissolve crude mixture in
.
Add DBU (1.5 equiv) and titrate with a 0.1 M
solution until a faint iodine color persists.
Precipitate insoluble tin-iodide species or wash with aqueous sodium thiosulfate (to remove excess
).
Run a standard silica column. The oxidized tin species will now be extremely polar and will not elute.
Comparative Efficiency Data
Method
Mechanism
Typical Residual Tin (ppm)
Best For
Standard Aqueous Wash
Partitioning
> 5,000 (Poor)
Nothing (Avoid)
Aqueous KF Workup
Precipitation
100 - 500
Bulk removal
10% KF-Silica
Chemisorption
15 - 50
Acid-sensitive compounds
Polymer Scavengers
Chelation
< 10
API / Late-stage intermediates
Troubleshooting & FAQs
Q1: My product is acid-sensitive. Can I use the Iodine method?A:No. The Iodine/DBU method generates Lewis acidic species and potential oxidants. Use Method B (KF-Silica) . It acts as a buffered, slightly basic stationary phase that protects acid-sensitive acetals or protecting groups.
Q2: I used KF, but I still see tin in my NMR/ICP-MS.A: This is common if the polymer formation was incomplete.
Fix 1: Ensure you used Ether as the solvent (solubility of
is higher in DCM/EtOAc).
Fix 2: Add a catalytic amount of 18-crown-6 during the KF wash to solubilize the fluoride ion and accelerate the reaction (Warning: Crown ethers are difficult to remove; use only if downstream purification is planned).
Q3: The tin byproduct is co-eluting exactly with my product on TLC.A: Standard silica cannot separate them because both are non-polar.
Solution: Switch to 10% w/w
-Silica . Similar to KF-silica, the basic carbonate surface retards the tin species via coordination, altering its Rf value significantly compared to your product.
Q4: Can I use "Catalytic Tin" to avoid this mess entirely?A: Yes, for future experiments. The "Sn-F" approach (Maleczka et al.) uses catalytic tin hydride regenerated in situ by polymethylhydrosiloxane (PMHS) and fluoride. This reduces tin load by ~94%, making cleanup trivial.
Visualizing the KF-Silica Mechanism
Figure 2: Mechanism of KF-Silica chromatography. Fluoride ions on the silica surface chemically trap organotin species, preventing co-elution.
References
ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022. Link
Renaud, P., & Lacôte, E. "Removal of Organotin Residues from Reaction Mixtures." The Chemistry of Organic Tin Compounds, 2008.
Harrowven, D. C., & Guy, I. L. "KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds." Chemical Communications, 2004, 1968-1969. Link
Curran, D. P., & Hadida, S. "Tris(2-perfluorohexylethyl)tin Hydride: A New Fluorous Reagent for Hydrostannylation and Radical Cyclization." Journal of the American Chemical Society, 1996, 118, 2531. (Fluorous tagging concept).
Maleczka, R. E., et al. "Stille Couplings Catalytic in Tin: The 'Sn-O' Approach." Journal of the American Chemical Society, 2001. Link
Comparative Guide: Reactivity of Aryl Iodides vs. Aryl Bromides in Suzuki-Miyaura Coupling
Executive Summary In the landscape of palladium-catalyzed cross-coupling, the choice between aryl iodides (Ar-I) and aryl bromides (Ar-Br) is rarely a binary decision based solely on availability. It is a strategic choic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of palladium-catalyzed cross-coupling, the choice between aryl iodides (Ar-I) and aryl bromides (Ar-Br) is rarely a binary decision based solely on availability. It is a strategic choice that dictates the reaction kinetics, catalyst architecture, and economic viability of a synthesis.
Aryl Iodides are the "high-performance" substrates: they undergo oxidative addition rapidly, often at room temperature, enabling high chemoselectivity in polyhalogenated systems. However, they suffer from lower atom economy, higher cost, and instability (light sensitivity).
Aryl Bromides are the "industrial workhorses": they offer a superior balance of stability, cost-efficiency, and availability. While they require higher activation energies (often necessitating heat or specialized ligands), they are the preferred electrophile for large-scale manufacturing.
This guide analyzes the mechanistic divergence between these two halides and provides a validated protocol for exploiting their reactivity differences.
Mechanistic Foundation: The Oxidative Addition Divergence
The Suzuki-Miyaura catalytic cycle consists of three primary stages: Oxidative Addition, Transmetallation, and Reductive Elimination.[1] The critical differentiator between Ar-I and Ar-Br lies in the Oxidative Addition step.[1][2][3]
Bond Dissociation Energy (BDE) & Kinetics
The rate of oxidative addition correlates inversely with the carbon-halogen bond strength.
C–I Bond: ~65 kcal/mol (Weak). Reacts with Pd(0) rapidly, often diffusion-controlled.
C–Br Bond: ~81 kcal/mol (Moderate). Reacts slower; typically the rate-determining step (RDS) in the catalytic cycle for bromides.
Because the C–I bond is significantly weaker, Pd(0) inserts into it preferentially.[3] This kinetic gap allows for chemoselective transformations where an iodide can be coupled in the presence of a bromide without affecting the latter.
Visualization: The Kinetic Landscape
The following diagram illustrates the catalytic cycle, highlighting where the reactivity difference impacts the workflow.
Figure 1: Comparative Catalytic Cycle. Note the kinetic bifurcation at the oxidative addition step.[4][5] For Ar-I, this step is fast, making transmetallation often the bottleneck. For Ar-Br, oxidative addition is usually rate-limiting.
Comparative Analysis Matrix
The following table synthesizes experimental data and practical considerations for laboratory and process scale-up.
Feature
Aryl Iodide (Ar-I)
Aryl Bromide (Ar-Br)
Relative Reactivity
High ( vs Br)
Moderate (Baseline)
Activation Temp
Ambient (C)
Elevated (C)
Catalyst Requirement
Standard (e.g., Pd(PPh))
Standard (w/ heat) or Active (e.g., Pd-Buchwald)
Atom Economy
Poor (High mass of leaving group)
Moderate
Side Reactions
Homocoupling (Ullmann-type), Dehalogenation
Minimal homocoupling
Cost (Normalized)
High ($)
Low ($)
Stability
Light sensitive, oxidizes to I
Stable, long shelf-life
Validated Protocol: Chemoselective Coupling
Objective: Selectively couple a phenyl ring to the iodide position of 1-bromo-4-iodobenzene, leaving the bromide intact for subsequent functionalization.
Rationale: This protocol relies on temperature control.[3] By operating at room temperature, we provide enough energy to overcome the activation barrier for C–I insertion but insufficient energy for C–Br insertion.
Solvent Addition: Add degassed DME (10 mL) via syringe. Stir gently to dissolve solids.
Base Activation: Add the 2M Na
CO solution (1.0 mL) dropwise.
Critical Control Point: The reaction mixture must remain at Room Temperature (20–25°C) . Do not apply external heat.
Reaction Monitoring: Stir vigorously at RT. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC every 2 hours.
Endpoint: Disappearance of starting material. The product (4-bromobiphenyl) should appear. If the reaction runs too long (>12h) or gets hot, traces of terphenyl (double coupling) may form.
Workup: Dilute with diethyl ether, wash with water and brine. Dry over MgSO
Figure 2: Workflow for Chemoselective Suzuki Coupling. Temperature control is the primary gatekeeper for selectivity.
Troubleshooting & Optimization
Issue: Low Conversion of Aryl Bromides
If you are forced to use an aryl bromide (due to cost or availability) and standard conditions fail:
Ligand Switch: Switch from PPh
to electron-rich, bulky ligands like SPhos or XPhos . These ligands donate electron density to the Pd center, accelerating the oxidative addition of the stronger C–Br bond.
Base Change: Switch from carbonate bases to K
PO or CsF , which can facilitate transmetallation in sterically hindered or electron-poor systems.
Issue: Homocoupling of Aryl Iodides
Aryl iodides are prone to homocoupling (Ar-Ar formation) in the presence of excess oxygen.[6]
Solution: rigorous degassing (sparging with Argon for 15 mins) is mandatory.
Alternative: If homocoupling persists, switch to the Aryl Bromide equivalent. The higher oxidation potential of Br makes it less susceptible to this side reaction.
References
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Littke, A. F., & Fu, G. C. (2000).[8] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
Rummelt, S. M., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society, 143(15), 5928–5936.[9] [9]
Beyond Evans: A Comparative Guide to Modern Chiral Auxiliaries for Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for stereochemical control is paramount. For decades, classical chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam, have been the workhorses...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of asymmetric synthesis, the quest for stereochemical control is paramount. For decades, classical chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam, have been the workhorses for constructing chiral molecules, enabling remarkable advances in the synthesis of complex natural products and pharmaceuticals.[1][2][3] However, the evolution of synthetic chemistry continually demands methodologies that are not only robust and predictable but also more efficient, atom-economical, and adaptable to a wider range of substrates and reaction conditions. This has spurred the development of a new generation of chiral auxiliaries that address the limitations of their predecessors and offer unique advantages.
This guide provides an in-depth, comparative analysis of prominent alternative chiral auxiliaries, designed for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of options, we will delve into the mechanistic rationale behind their stereochemical control, present supporting experimental data, and provide detailed protocols for their application. Our focus is to equip you with the knowledge to make informed decisions in the design and execution of your asymmetric syntheses.
The Classics Revisited: Acknowledging the Foundation and Its Limitations
Before exploring the alternatives, it is crucial to understand the strengths and weaknesses of the established players. Evans' oxazolidinones, for instance, are renowned for their high levels of stereocontrol in aldol reactions, alkylations, and Diels-Alder reactions, primarily due to the rigid chelated transition states they form.[2] Similarly, Oppolzer's camphorsultam, with its rigid bicyclic structure, offers excellent stereoselectivity in a variety of transformations.[3]
However, these classical auxiliaries are not without their drawbacks. The cleavage of Evans' auxiliaries can sometimes require harsh conditions, which may not be compatible with sensitive functional groups.[4] Furthermore, the synthesis of substituted Evans auxiliaries can be multi-step. While highly effective, the reliance on a limited set of scaffolds can sometimes restrict the accessible stereochemical outcomes.
The Rise of Alternatives: Expanding the Synthetic Chemist's Toolkit
The limitations of classical auxiliaries have fueled the search for new chiral controllers with improved features such as milder cleavage conditions, broader substrate scope, and access to complementary stereoselectivity. Here, we compare some of the most successful and promising alternatives.
Pseudoephedrine and its Unregulated Counterpart, Pseudoephenamine
Derived from the chiral pool, (+)- and (-)-pseudoephedrine have emerged as powerful and practical chiral auxiliaries, particularly for the asymmetric alkylation of carboxylic acid derivatives.[5][6] A key advantage of the pseudoephedrine-based approach is the predictable and high diastereoselectivity achieved in the alkylation of the corresponding amide enolates.[7]
A significant development in this area is the introduction of pseudoephenamine as a practical alternative to pseudoephedrine, which is subject to regulatory restrictions in many countries due to its potential use in illicit drug synthesis.[8][9][10] Pseudoephenamine not only matches but in some cases, exceeds the performance of pseudoephedrine, particularly in the formation of quaternary stereocenters.[8][10]
Mechanism of Stereocontrol: The stereochemical outcome is dictated by the formation of a rigid lithium chelate involving the amide enolate and the hydroxyl group of the auxiliary. This conformation effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face.
Workflow for Asymmetric Alkylation using Pseudoephedrine/Pseudoephenamine:
Caption: General workflow for asymmetric alkylation.
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
Amide Formation: To a solution of (+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in THF at 0 °C, slowly add the desired acyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir until completion. Work up to isolate the N-acyl pseudoephedrine amide.[13]
Diastereoselective Alkylation: To a solution of the N-acyl pseudoephedrine amide (1.0 eq) and anhydrous LiCl (5.0 eq) in THF at -78 °C, add LDA (1.05 eq) dropwise. Stir for 30 minutes, then add the alkyl halide (1.2 eq). Stir at -78 °C for 2-4 hours. Quench with saturated aqueous NH4Cl.[13]
Auxiliary Cleavage (to Carboxylic Acid): The alkylated amide is refluxed in a mixture of dioxane and 9 N H2SO4. After workup, the enantioenriched carboxylic acid is obtained, and the pseudoephedrine auxiliary can be recovered from the aqueous layer.[8]
N-tert-Butanesulfinyl Imines: Versatile Precursors to Chiral Amines
N-tert-Butanesulfinyl imines, developed by Ellman and coworkers, are exceptionally versatile intermediates for the asymmetric synthesis of a wide array of chiral amines.[3][14] The tert-butanesulfinyl group acts as a powerful chiral directing group, is stable to a variety of reaction conditions, and can be readily cleaved under mild acidic conditions.[15] A significant advantage is the commercial availability of both enantiomers of tert-butanesulfinamide, the precursor to the auxiliary.
Mechanism of Stereocontrol: The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines is generally rationalized by a model where the nucleophile attacks the imine carbon from the face opposite to the bulky tert-butyl group of the sulfinamide.
Workflow for Asymmetric Synthesis of Amines:
Caption: Synthesis of chiral amines via N-tert-butanesulfinyl imines.
Experimental Protocol: Asymmetric Synthesis of a Chiral Amine
Imine Formation: A mixture of the aldehyde or ketone (1.0 eq), (R)- or (S)-tert-butanesulfinamide (1.05 eq), and a dehydrating agent (e.g., CuSO4 or Ti(OEt)4) in an appropriate solvent (e.g., CH2Cl2 or THF) is stirred at room temperature until completion.[17]
Diastereoselective Addition: The N-tert-butanesulfinyl imine is dissolved in an anhydrous solvent (e.g., THF or Et2O) and cooled to -78 °C. The organometallic nucleophile (e.g., Grignard reagent or organolithium, 1.2-2.0 eq) is added dropwise. The reaction is stirred at low temperature until completion and then quenched with a saturated aqueous solution of NH4Cl.
Auxiliary Cleavage: The resulting N-tert-butanesulfinyl amine is dissolved in methanol, and a solution of HCl in dioxane is added. The mixture is stirred at room temperature. The product amine hydrochloride can be isolated by filtration, and the auxiliary can be recovered.[][19][20]
SAMP/RAMP Hydrazones: Powerful Tools for α-Alkylation
The SAMP/RAMP hydrazone methodology, developed by Enders, provides a highly efficient and stereoselective route to α-alkylated aldehydes and ketones.[5][21][22] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are derived from proline and are commercially available.
Mechanism of Stereocontrol: The high stereoselectivity arises from the formation of a rigid, chelated azaenolate where the methoxymethyl group effectively shields one face of the molecule, directing the electrophile to the opposite side.
SuperQuat Auxiliaries: An Improvement on a Classic
The SuperQuat family of chiral auxiliaries, developed to address some shortcomings of the Evans auxiliaries, feature a gem-dimethyl substitution at the C5 position of the oxazolidinone ring.[13] This structural modification enhances the conformational rigidity of the N-acyl fragment, leading to improved diastereofacial selectivity in a range of reactions. Furthermore, the gem-dimethyl group sterically hinders nucleophilic attack at the endocyclic carbonyl, facilitating cleaner cleavage and improved recovery of the auxiliary.[13]
Comparative Performance Data (SuperQuat vs. Evans):
Memory of Chirality: Asymmetric Synthesis Without a Permanent Auxiliary
"Memory of chirality" (MOC) is a fascinating strategy where the stereochemical information of a starting material is temporarily stored in a chiral, conformationally locked intermediate, which then directs the stereochemical outcome of a reaction even after the original stereocenter has been destroyed.[8][25] This approach offers the advantage of not requiring an external chiral auxiliary that needs to be attached and subsequently removed.
Core Principle: The key to MOC is the generation of a transient, axially or planar chiral intermediate (often an enolate) from a starting material with a point chirality. The rotational barrier in this intermediate must be high enough to prevent racemization before it reacts with an electrophile.
Example Application: The enantioselective α-alkylation of α-amino acid derivatives is a classic example where MOC has been successfully applied. Deprotonation of an N-protected amino acid derivative can generate a conformationally stable, chiral enolate that undergoes highly stereoselective alkylation.[26]
Conclusion: Choosing the Right Tool for the Job
The field of asymmetric synthesis has moved beyond a one-size-fits-all approach. The modern synthetic chemist now has a diverse arsenal of chiral auxiliaries, each with its own set of strengths and ideal applications. The choice of auxiliary should be guided by a careful consideration of the desired transformation, the nature of the substrate, the required stereochemical outcome, and practical considerations such as cost, availability, and ease of removal and recycling.
This guide has provided a comparative overview of some of the most powerful and versatile alternatives to classical chiral auxiliaries. By understanding their underlying principles and leveraging the provided experimental data and protocols, researchers can more effectively navigate the challenges of asymmetric synthesis and accelerate the discovery and development of new chiral molecules.
References
Bull, S. D., Davies, S. G., & Jones, S. (1999). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 27(18), 3177-3193.
Zhao, H., Hsu, D. C., & Carlier, P. R. (2005). Memory of chirality: an emerging strategy for asymmetric synthesis. Synthesis, 2005(01), 1-16.
Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1998). A practical procedure for the multigram synthesis of the SuperQuat chiral auxiliaries. Synlett, 1998(5), 519-521.
Heravi, M. M., Zadsirjan, V., & Daraie, M. (2017). Recent advances in the applications of SAMP/RAMP as chiral auxiliaries in asymmetric synthesis. Current Organic Synthesis, 14(1), 61-111.
Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of α-substituted ketones by alkylation of hydrazones. Angewandte Chemie International Edition in English, 18(5), 397-399.
O'Hagan, D. (2018). Memory of Chirality as a Prominent Pathway for the Synthesis of Natural Products through Chiral Intermediates. Chemistry–A European Journal, 24(42), 10646-10653.
Kawabata, T., Yahiro, K., & Fuji, K. (1991). Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group. Journal of the American Chemical Society, 113(25), 9694-9696.
Myers, A. G., Morales, M. R., & Mellem, K. T. (2012). Pseudoephenamine: a practical chiral auxiliary for asymmetric synthesis.
Wakayama, M., & Ellman, J. A. (2009). Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2646-2650.
Tang, T. P., & Ellman, J. A. (1999). The tert-butanesulfinyl group: an ideal chiral directing group and Boc-surrogate for the asymmetric synthesis and applications of β-amino acids. The Journal of Organic Chemistry, 64(1), 12-13.
Song, C. E. (Ed.). (2009).
BenchChem. (2025). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis.
Aggarwal, V. K., & Smith, J. R. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(29), 3482-3484.
Carlier, P. R., Zhao, H., & Hsu, D. C. (2005). Memory of Chirality: A Strategy for Asymmetric Synthesis. Synthesis, 2005(1), 1-16.
Gnas, Y., & Glorius, F. (2006).
Ferreira, F., Botuha, C., Chemla, F., & Pérez-Luna, A. (2009). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein journal of organic chemistry, 5, 23.
Myers, A. G., Yang, B. H., Chen, H., & McKinstry, L. (1997). Pseudoephedrine as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
Ellman, J. A., & Wakayama, M. (2009). Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2646-2650.
Park, Y. S., & Jew, S. S. (2005). Novel Cinchona alkaloid derived ammonium salts as catalysts for the asymmetric synthesis of β-hydroxy α-amino acids via aldol reactions. Tetrahedron Letters, 46(38), 6549-6552.
Oreate AI. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
Myers, A. G., & Mellem, K. T. (2014). Asymmetric synthesis of β-hydroxy-α-amino acids by diastereoselective aldol addition of pseudoephenamine glycinamide.
Sibi, M. P., & Manyem, S. (2000). Free Radical-Mediated Intermolecular Conjugate Additions. Effect of the Lewis Acid, Chiral Auxiliary, and Additives on Diastereoselectivity. Journal of the American Chemical Society, 122(38), 9200-9201.
Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (1998). A Practical Procedure for the Multigram Synthesis of the SuperQuat Chiral Auxiliaries. Synlett, 1998(05), 519-521.
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
Heravi, M. M., Zadsirjan, V., & Daraie, M. (2017). Recent advances in the applications of SAMP/RAMP as chiral auxiliaries in asymmetric synthesis. Current Organic Synthesis, 14(1), 61-111.
Wuts, P. G. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1336-1340.
Ni, C., & Hu, J. (2011). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 3(6), 729-755.
Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of α-substituted ketones by alkylation of hydrazones. Angewandte Chemie International Edition in English, 18(5), 397-399.
Trost, B. M. (Ed.). (2004). Enolates with Chiral Auxiliaries in Asymmetric Syntheses. In Comprehensive Organic Synthesis II (Vol. 2, pp. 291-333). Elsevier.
Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(2), 1-13.
Reddy, P. V. N. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Organic & Biomolecular Chemistry, 18(45), 9141-9166.
Jones, S., Davies, S. G., Bull, S. D., & Sanganee, H. J. (1999). Asymmetric alkylations using SuperQuat auxiliaries - an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (4), 387-398.
Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(41), 9913-9914.
Vicario, J. L., Badía, D., Carrillo, L., & Etxebarria, J. (2001). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry, 66(26), 9035-9042.
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.
Doyle, M. P., & Forbes, D. C. (1998). Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl: Access to Enantiomerically Enriched All-Carbon Quaternary Centers. Journal of the American Chemical Society, 120(29), 7449-7450.
Bull, S. D., Davies, S. G., Jones, S., & Sanganee, H. J. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(15), 2635-2644.
Myers, A. G. (2012, March 27). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G. Myers Research Group, Harvard University.
Wikipedia. (n.d.). Camphorsultam.
Myers, A. G., Morales, M. R., & Mellem, K. T. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
University of Wisconsin-Madison. (n.d.).
Ellman, J. A., Liu, G., & Cogan, D. A. (1997). Catalytic asymmetric synthesis of tert-butanesulfinamide. Application to the asymmetric synthesis of amines. Journal of the American Chemical Society, 119(41), 9913-9914.
Hasegawa, T., & Yamamoto, H. (1998). A Practical Removal Method of Camphorsultam. Synlett, 1998(08), 882-884.
Kise, N., & Ueda, N. (2001). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ChemInform, 32(44).
Miyata, O., Fujiwara, Y., Nishiguchi, A., & Naito, T. (1994). ChemInform Abstract: Camphorsultam-An Excellent Chiral Reagent for Enantiomer Resolution and Determination of Absolute Stereochemistry. ChemInform, 25(40).
Thomson, R. J., & Morken, J. P. (2005). Total synthesis of (−)
Mellem, K. T., & Myers, A. G. (2013). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. Organic letters, 15(21), 5594-5597.
Vicario, J. L., Badía, D., Carrillo, L., & Etxebarria, J. (2003). Role of pseudoephedrine as chiral auxiliary in the "acetate-type" aldol reaction with chiral aldehydes; asymmetric synthesis of highly functionalized chiral building blocks. The Journal of Organic Chemistry, 68(14), 5547-5556.
Chen, C. H., & Chen, K. (2009). U.S. Patent No. 7,579,482. Washington, DC: U.S.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chiral stationary phases for the separation of 1-(4-iodophenyl)ethan-1-ol enantiomers
Content Type: Technical Comparison Guide
Optimizing Chiral Resolution via Polysaccharide-Based Stationary Phases
Executive Summary
For the enantiomeric separation of 1-(4-iodophenyl)ethan-1-ol, the Cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralcel OD-H) is the primary recommendation. Experimental data from structurally homologous para-halogenated phenylethanols confirms that this phase provides superior selectivity (
) compared to amylose-based alternatives for this specific molecular geometry. This guide details the mechanistic rationale, comparative performance, and a validated protocol for achieving baseline resolution ().
Analyte Analysis & Separation Mechanism
To select the optimal Chiral Stationary Phase (CSP), we must first deconstruct the analyte's interaction potential.
Analyte: 1-(4-iodophenyl)ethan-1-ol
Chiral Center: Secondary alcohol adjacent to an aromatic ring.[1]
Key Interaction Sites:
Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor.[1] This is the primary "steer" for chiral recognition.
Phenyl Ring: Engages in
interactions with the carbamate groups of the CSP.[1]
Para-Iodine Substituent: A critical differentiator. Unlike smaller halogens, the iodine atom is highly polarizable and bulky. It increases the lipophilicity and steric footprint of the molecule, often enhancing the "fit" within the chiral grooves of polysaccharide phases compared to unsubstituted analogs.
The Mechanism of Choice:
Polysaccharide-based CSPs work via an "inclusion" mechanism.[1][2] The analyte must fit into the chiral cavities of the polymer. The rigid cellulose backbone of the OD-H column creates a specific cavity shape that has historically shown high affinity for 1-phenylethanol derivatives, particularly when para-substituted. The iodine atom anchors the molecule, while the carbamate residues on the silica backbone stabilize the complex via hydrogen bonding with the analyte's hydroxyl group.
Comparative Analysis of Stationary Phases
The following table contrasts the three leading CSP candidates for this separation.
Literature data on the structural analog 1-(4-chlorophenyl)ethanol demonstrates baseline resolution on Chiralcel OD-H using Hexane/IPA (97:3) with a resolution (
) > 1.5 . Similarly, 1-(4-bromophenyl)ethanol shows excellent separation on the same phase . Given that iodine shares the same electronic location but offers higher polarizability, the interaction with the cellulose carbamate groove is expected to be even stronger, likely resulting in longer retention times but maintained or improved selectivity.
Sample: 1 mg/mL 1-(4-iodophenyl)ethan-1-ol dissolved in Mobile Phase.
Step-by-Step Methodology
System Preparation:
Flush the HPLC system with 100% IPA to remove any traces of incompatible solvents (e.g., Acetone, Chloroform, Ethyl Acetate) which effectively dissolve the coated stationary phase .
Equilibrate the column with n-Hexane/IPA (95:5 v/v) at 1.0 mL/min for 20 minutes.
Method Parameters:
Flow Rate: 0.5 mL/min (Start low to maximize interaction time).
Temperature: 25°C.
Detection: UV @ 230 nm (Iodine-substituted aromatics have strong absorbance here) or 254 nm.
Optimization Logic (If
):
Step A (Reduce Polarity): Change Mobile Phase to 98:2 (Hexane/IPA) . Lowering the alcohol content increases retention and usually improves resolution.
Step B (Temperature Effect): Lower column temperature to 15°C . Chiral recognition is enthalpy-driven; lower temperatures often dramatically increase selectivity (
).
Data Analysis:
Calculate Enantiomeric Excess (
):
Method Development Workflow
The following diagram illustrates the decision logic for developing this chiral method, ensuring a self-validating workflow.
Caption: Decision tree for optimizing the separation of para-substituted phenylethanols.
References
Royal Society of Chemistry. (2012). Supplementary Information: Kinetic Resolution of Secondary Alcohols. Retrieved from [Link]
Daicel Chiral Technologies. (2013).[1][3] Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]
Competing Enantioselective Conversion (CEC): A Kinetic Paradigm for Absolute Configuration
Executive Summary Objective: To provide a technical comparison and implementation guide for the Competing Enantioselective Conversion (CEC) method, specifically designed for determining the absolute configuration of seco...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a technical comparison and implementation guide for the Competing Enantioselective Conversion (CEC) method, specifically designed for determining the absolute configuration of secondary alcohols and amines.
Core Value Proposition: Unlike thermodynamic methods (e.g., Mosher's method) that rely on diastereomeric differences in NMR shifts, CEC is a kinetic method. It utilizes the rate difference between two parallel reactions catalyzed by enantiomeric acyl-transfer catalysts (typically HBTM).[1][2]
Speed: Determination often possible within 1 hour.
Ambiguity Reduction: Avoids the conformational rotamer issues often seen in Mosher ester analysis.
Part 1: The Kinetic Paradigm (Mechanism)
The CEC method is predicated on Kinetic Resolution .[2] When a chiral secondary alcohol reacts with a chiral acyl-transfer catalyst, the reaction proceeds through a transition state where the catalyst and substrate interact.
The Matched Case: The spatial arrangement of the catalyst's chiral pocket accommodates the substrate's specific stereochemistry (Large/Medium groups), leading to a lower activation energy (
) and a fast reaction rate .
The Mismatched Case: Steric clash occurs between the catalyst and the substrate, increasing activation energy (
) and resulting in a slow reaction rate .
By running two parallel reactions—one with
-catalyst and one with -catalyst—and measuring the conversion () at a fixed time point, the absolute configuration is assigned based on which catalyst provided the "Matched" result.[3]
Visualization: Kinetic Selection Mechanism[4]
Figure 1: The kinetic selection logic. The "Matched" pathway proceeds significantly faster, allowing configuration assignment by comparing conversion rates.[3]
Part 2: Comparative Analysis
The following table contrasts CEC with the traditional "Gold Standards" of stereochemical assignment.
Feature
CEC Method (Rychnovsky/Birman)
Mosher's Method (NMR)
X-Ray Crystallography
Principle
Kinetic (Reaction Rate )
Thermodynamic (NMR Shift )
Diffraction (Electron Density)
Sample Scale
Nanomole to Micromole (< 1 mg)
Milligram (typically > 2 mg)
Crystal required (variable)
Time to Result
~1-2 Hours
1-2 Days (Derivatization + NMR)
Days to Weeks (Crystallization)
State of Matter
Solution (Crude acceptable)
Solution (Pure required)
Solid Crystal (High quality)
Ambiguity Risk
Low (Binary: Fast vs. Slow)
Medium (Conformational averaging)
Low (If anomalous dispersion works)
Instrumentation
MS, TLC, or NMR
High-Field NMR
X-Ray Diffractometer
Why Choose CEC?
CEC is superior when sample quantity is limited (e.g., natural product isolation) or when Mosher's analysis yields conflicting
values due to free rotation around the C-O bond.
Part 3: Experimental Protocol (Rychnovsky Method)
Scope: Determination of Secondary Alcohol Configuration.
Catalyst: Homobenzotetramisole (HBTM).
Self-Validating Step: Always run a "racemic check" or a known standard if available to confirm catalyst activity before committing precious unknown samples.
Materials
Substrate: Secondary alcohol (approx. 2
mol per reaction).
Acylating Agent: Propionic anhydride or Butyric anhydride.
Base: Diisopropylethylamine (DIPEA).
Catalysts:
-HBTM and -HBTM (0.1 - 1.0 mol%).
Solvent: CDCl
(for NMR) or Toluene (for MS/TLC).
Step-by-Step Workflow
1. Preparation of Stock Solutions
Create a stock solution of the substrate to ensure identical concentration in both parallel reactions.
Mix: Substrate + Anhydride + Base + Solvent.
2. Parallel Reaction Initiation
Vial A: Add 100
L Stock Solution + -HBTM.
Vial B: Add 100
L Stock Solution + -HBTM.
Note: Do not cross-contaminate. Use fresh tips.
3. Incubation
Stir at room temperature.
Duration: Typically 10 to 60 minutes. The goal is to stop the reaction when the "fast" reaction is roughly 20-50% converted. Do not let it go to completion, or the rate difference will be masked.
4. Quenching & Analysis
Quench with MeOH (to consume excess anhydride). Analyze immediately.
Method A (NMR): Integrate the
-proton of the ester (product) vs. the alcohol (starting material).
Method B (MS): Inject into LC-MS. Compare peak area ratios of [Product] / [Substrate].
Visualization: Experimental Workflow
Figure 2: The parallel workflow ensures that the only variable is the catalyst chirality.
Part 4: Data Interpretation
The assignment of absolute configuration relies on the Birman-Rychnovsky Mnemonic .
Calculate Conversion (
):
Identify the Fast Reaction:
Compare
(from Vial A) and (from Vial B).
Apply Mnemonic (for HBTM):
If
-HBTM is faster (Matched): The substrate configuration aligns with the -catalyst pocket.
If
-HBTM is faster (Matched): The substrate configuration aligns with the -catalyst pocket.
Note: Consult the specific mnemonic diagram in the cited literature (Wagner et al., 2013) to correlate "Fast R" with the specific spatial orientation of the Large (L) and Medium (M) groups on the carbinol center.
References
Wagner, A. J., & Rychnovsky, S. D. (2013).[4][5] Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. The Journal of Organic Chemistry, 78(9), 4594–4598.[4]
[Link]
Wagner, A. J., David, J. G., & Rychnovsky, S. D. (2011).[5] Nanomole-Scale Assignment of Configuration for Secondary Alcohols Using a Kinetic Resolution Catalyst. Organic Letters, 13(17), 4470–4473.
[Link]
Birman, V. B., & Li, X. (2006). Homobenzotetramisole: An Effective Catalyst for Kinetic Resolution of Aryl-Cycloalkanols. Organic Letters, 8(7), 1351–1354.
[Link]
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. (Comparison Reference for Mosher's Method).
[Link]
A Researcher's Guide to Determining the Absolute Configuration of Chiral Alcohols: A Comparative Analysis
The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. This is particularly true in drug development, where different en...
Author: BenchChem Technical Support Team. Date: February 2026
The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. This is particularly true in drug development, where different enantiomers of a chiral alcohol can exhibit vastly different therapeutic effects or toxicities.[1][2] For researchers in asymmetric synthesis and natural product characterization, the unambiguous assignment of stereochemistry is paramount.[3] This guide provides an in-depth comparison of the principal analytical techniques for determining the absolute configuration of chiral alcohols, with a focus on the definitive method of X-ray crystallography. We will explore the underlying principles, experimental workflows, and comparative performance of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the "gold standard" for determining absolute configuration.[3] It provides a direct and unambiguous three-dimensional map of the molecule's atomic arrangement, from which the absolute stereochemistry can be definitively assigned.[3][4]
The ability of X-ray crystallography to determine absolute configuration hinges on a phenomenon known as anomalous dispersion or anomalous scattering.[1] Ordinarily, the diffraction pattern of a crystal and its mirror image are identical, a principle known as Friedel's Law.[1] However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, the atom's scattering factor acquires an imaginary component, inducing a phase shift.[1] This phase shift breaks Friedel's Law, leading to measurable intensity differences between Friedel pairs of reflections (hkl and -h-k-l).[5][6] These differences, though small, contain the information necessary to distinguish between enantiomers.
The strength of the anomalous scattering effect is proportional to the atomic number of the atom and is also dependent on the wavelength of the X-ray radiation.[4] For organic molecules composed primarily of light atoms (C, H, N, O), using a copper X-ray source (Cu Kα, λ = 1.5418 Å) is often crucial to maximize the anomalous signal from oxygen atoms.[1][4] The presence of a heavier atom (e.g., phosphorus, sulfur, or a halogen) significantly enhances the anomalous scattering effect, making the determination more robust.
The primary challenge in using X-ray crystallography is the need to grow a high-quality single crystal of the compound.[2][3][7]
Experimental workflow for absolute configuration determination by X-ray crystallography.
Detailed Protocol for X-ray Crystallography:
Crystallization: The most critical and often challenging step is to grow a well-formed single crystal, typically 0.1-0.3 mm in size, free of defects.[1] This may involve screening various solvents and crystallization techniques like slow evaporation or vapor diffusion.[2] For liquid alcohols or those that crystallize poorly, derivatization with a rigid, crystalline moiety (e.g., p-bromobenzoyl chloride) can introduce a heavy atom and improve crystallizability.[3]
Data Collection: A suitable crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[1] High data redundancy (measuring reflections multiple times) is crucial for accurately measuring the small intensity differences between Bijvoet pairs.[1]
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a three-dimensional model of the molecule.
Absolute Configuration Determination: The absolute configuration is determined during the refinement process by calculating the Flack parameter (x).[1][2] This parameter refines a mixing ratio between the determined structure and its inverted counterpart.[1]
A Flack parameter close to 0 with a small standard uncertainty (typically < 0.1) indicates that the correct absolute configuration has been determined.[1]
A value near 1 suggests the inverted structure is correct.[1]
A value around 0.5 may indicate a racemic crystal or insufficient anomalous signal for a conclusive determination.[1]
Alternative Methods: When Crystals Won't Cooperate
While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck.[8][9] In such cases, spectroscopic methods provide powerful alternatives for determining the absolute configuration of chiral alcohols in solution.
The Mosher's ester method is a widely used NMR technique for deducing the absolute configuration of chiral secondary alcohols.[3][10] It involves derivatizing the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to create a pair of diastereomeric esters.[3][8]
The underlying principle is that the phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. The protons of the alcohol reside in different regions of this field in the two diastereomers, leading to predictable differences in their ¹H NMR chemical shifts (Δδ = δS - δR).[3][11] By analyzing the pattern of these chemical shift differences, the absolute configuration of the alcohol can be inferred.[12]
Workflow for the Mosher's ester method.
VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][13] Since enantiomers interact differently with circularly polarized light, they produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[7][14]
The determination of absolute configuration using VCD involves comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT).[7][13] A good match between the experimental and calculated spectra for a specific enantiomer allows for a confident assignment of the absolute configuration.[13] VCD is particularly advantageous as it does not require crystallization or chemical derivatization and can be applied to a wide range of molecules, even those lacking a UV chromophore.[7][9][]
Comparative Analysis of Methods
The choice of method for determining the absolute configuration of a chiral alcohol depends on several factors, including the physical state of the sample, the amount of material available, and the desired level of certainty.[2][3]
Feature
Single-Crystal X-ray Crystallography
NMR (Mosher's Method)
Vibrational Circular Dichroism (VCD)
Principle
Anomalous dispersion of X-rays by a single crystal.[1]
Analysis of ¹H NMR chemical shift differences in diastereomeric esters.[3][12]
Differential absorption of circularly polarized infrared light in solution.[2][13]
Unambiguous and definitive ("gold standard").[3][4]
Relatively rapid, applicable to non-crystalline samples.[3]
No crystallization or derivatization needed; applicable to a wide range of molecules.[9][13]
Key Limitation
Requires a high-quality single crystal, which can be difficult to obtain.[3][7]
Model-dependent, potential for misinterpretation with sterically hindered or flexible molecules.[3]
Requires quantum chemical calculations; can be complex for highly flexible molecules.[16]
Conclusion: An Integrated Approach
For the definitive and unambiguous determination of the absolute configuration of chiral alcohols, single-crystal X-ray crystallography remains the unparalleled gold standard, provided that suitable crystals can be grown.[3] Its ability to provide a direct visualization of the molecular structure through the analysis of anomalous dispersion is what lends it ultimate authority. However, when crystallization proves elusive, spectroscopic techniques offer robust and reliable alternatives. The Mosher's ester method provides a relatively rapid NMR-based solution, while Vibrational Circular Dichroism has emerged as a powerful and versatile tool for analyzing molecules directly in solution, bridging the gap for non-crystalline samples. Ultimately, the selection of the most appropriate technique requires a careful consideration of the specific properties of the chiral alcohol and the research context.
References
Determining the Absolute Configuration of Chiral Alcohols: Applic
Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Chemistry.
Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography. Benchchem.
A Comprehensive Guide to the Safe Disposal of (1R)-1-(4-iodophenyl)ethan-1-ol
For researchers and drug development professionals, the synthesis and handling of specialized chemical compounds are daily realities. Just as crucial as the reactions we perform is the responsible management of the chemi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the synthesis and handling of specialized chemical compounds are daily realities. Just as crucial as the reactions we perform is the responsible management of the chemical waste we generate. This guide provides an in-depth, procedural framework for the proper disposal of (1R)-1-(4-iodophenyl)ethan-1-ol, ensuring the safety of laboratory personnel and the protection of our environment. The principles and steps outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for (1R)-1-(4-iodophenyl)ethan-1-ol may not be readily available, data from structurally analogous compounds, such as 1-(4-iodophenyl)ethan-1-one, provide critical insights into its potential hazards.
Based on this data, (1R)-1-(4-iodophenyl)ethan-1-ol should be treated as a hazardous substance. The primary concerns are its irritant properties and the environmental impact of iodinated organic compounds. Iodinated materials can be persistent in the environment and may form toxic by-products if improperly discarded, potentially contaminating water sources.[1]
Key Hazard Summary (based on analogous compounds):
Avoid breathing dust/fumes; use in a well-ventilated area.[3]
Environmental Hazard
Iodinated compounds can be persistent and harmful to aquatic life. Do not empty into drains.[1][4]
N/A
Dispose of contents/container to an approved waste disposal plant.[3]
This risk profile mandates that (1R)-1-(4-iodophenyl)ethan-1-ol be disposed of as regulated hazardous waste, not as common trash or via sink disposal.[4][5]
Regulatory Imperative: Your Responsibility as a Waste Generator
In the United States, the Resource Conservation and Recovery Act (RCRA) provides the legal framework for managing hazardous waste from "cradle-to-grave."[6] Under RCRA, the entity that creates the chemical waste is legally defined as the "generator." As a generator, you are responsible for:
Hazardous Waste Determination: You must determine if your waste is hazardous.[7] Given the properties of (1R)-1-(4-iodophenyl)ethan-1-ol, it should be managed as hazardous waste.
Proper Containment and Labeling: Waste must be stored in appropriate, sealed containers with clear labels identifying the contents and associated hazards.[8][9][10]
Safe Storage: Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation, following all safety requirements.[8]
Arranging for Disposal: The waste must be transferred to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) via a certified transporter.
Your institution's Environmental Health and Safety (EHS or OCRS) office is your primary resource for navigating these regulations and will manage the final pickup and disposal process.[8][10]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for disposing of (1R)-1-(4-iodophenyl)ethan-1-ol waste, including the pure compound, contaminated materials, and solutions.
Step 1: Waste Segregation and Containment
The first and most critical step is proper segregation to prevent dangerous reactions.[11]
Solid Waste:
Designate a specific, compatible container for solid waste contaminated with (1R)-1-(4-iodophenyl)ethan-1-ol (e.g., contaminated filter paper, gloves, weighing boats). A polyethylene or glass container with a secure, screw-top lid is recommended.[9][10]
Do not mix this waste with other chemical waste streams, especially strong bases or oxidizing agents, which are potential incompatibilities.[4]
Liquid Waste:
For solutions containing (1R)-1-(4-iodophenyl)ethan-1-ol, use a dedicated, leak-proof waste container (plastic is often preferred) with a secure lid.[8][10]
Ensure the container is chemically compatible with the solvent used.
Proper labeling is a regulatory requirement and essential for safety.[9] As soon as the first drop of waste enters the container, it must be labeled.[10]
Your EHS office will provide official hazardous waste tags. The label must include:
The words "Hazardous Waste."
The full chemical name: "(1R)-1-(4-iodophenyl)ethan-1-ol." List all other components and their approximate percentages.
The associated hazards (e.g., "Irritant").
The accumulation start date (the date the first waste was added).
Your name, lab number, and contact information.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in your lab's designated SAA.[8]
The SAA must be at or near the point of generation.[8]
Keep the container closed at all times except when adding waste.[10]
Secondary containment (e.g., a larger bin or tray) is required to contain any potential leaks.[10]
Step 4: Requesting a Waste Pickup
Once your waste container is nearly full (about ¾ capacity) or you have finished the project generating the waste, contact your institution's EHS office to schedule a pickup.[8] Do not allow waste to accumulate for extended periods.
A Senior Application Scientist's Guide to Personal Protective Equipment for (1R)-1-(4-iodophenyl)ethan-1-ol
The core philosophy of this guide is self-validation; every protocol is designed to be inherently safe and to instill best practices. By understanding the causality behind each safety measure, laboratory personnel can no...
Author: BenchChem Technical Support Team. Date: February 2026
The core philosophy of this guide is self-validation; every protocol is designed to be inherently safe and to instill best practices. By understanding the causality behind each safety measure, laboratory personnel can not only protect themselves but also ensure the integrity of their experimental outcomes.
Hazard Identification and Risk Assessment
(1R)-1-(4-iodophenyl)ethan-1-ol, like many aryl iodides, is a compound that requires careful handling. While specific toxicological data for this exact molecule may be limited, a thorough risk assessment can be conducted by examining data from structurally similar compounds, such as 1-(4-iodophenyl)ethan-1-one and 4-iodophenol.
Based on these analogs, the primary hazards are:
Skin Irritation : Direct contact may cause skin irritation.[1][2][3]
Serious Eye Irritation : The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3][4]
Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][5]
During handling, thermal decomposition can also lead to the release of hazardous vapors, including hydrogen iodide.[5] A comprehensive understanding of these risks is the foundation for selecting appropriate Personal Protective Equipment (PPE).
Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural formality but a critical barrier against chemical exposure. The following table summarizes the essential PPE for handling (1R)-1-(4-iodophenyl)ethan-1-ol.
Protection Area
Required Equipment
Standard/Specification
Rationale
Eye/Face
Safety Goggles with side-shields or Face Shield
EN 166 (EU) or NIOSH (US) Approved
Protects against splashes and airborne particles that can cause serious eye irritation.[1][4][6]
Required when engineering controls are insufficient, or when handling generates dust or aerosols.[1][4][6]
In-Depth PPE Analysis:
Eye and Face Protection : Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes from any angle.[6] For larger scale operations where the risk of splashing is higher, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection : The choice of glove material is critical. While nitrile gloves are commonly used and offer good resistance to many chemicals, it is best practice to consult a glove compatibility chart for the specific solvent being used with the compound.[7] Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] A lab coat should be kept fastened to provide a continuous barrier.
Respiratory Protection : The necessity of respiratory protection is dictated by the specific handling conditions. All work with (1R)-1-(4-iodophenyl)ethan-1-ol should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[6][9] If procedures are likely to generate significant dust or aerosols, or if work must be done outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is paramount for safety and reproducibility. The following protocol outlines the essential steps for handling (1R)-1-(4-iodophenyl)ethan-1-ol.
Pre-Handling Preparations:
Designate a Work Area : All handling of the compound should occur in a designated area, preferably within a chemical fume hood.[10]
Assemble Materials : Ensure all necessary equipment, including glassware, solvents, and emergency spill kits, are within the fume hood before introducing the chemical.
Verify Engineering Controls : Confirm that the chemical fume hood is functioning correctly (check airflow monitor). Ensure a safety shower and eyewash station are accessible and unobstructed.[4]
Don PPE : Put on all required PPE as detailed in the table above.
Handling the Compound:
Weighing and Transfer : If the compound is a solid, handle it carefully to minimize dust generation.[11] Use tools like spatulas for transfers. For liquid transfers, use syringes or cannulas with care to prevent spills.[7][12]
In-Reaction : Keep the reaction vessel closed to prevent the escape of vapors.[5] Store the primary container in a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents.[5][9]
Post-Reaction Workup : Conduct all post-reaction procedures within the fume hood.
Post-Handling Procedures:
Decontamination : Thoroughly clean the work area and any reusable equipment after use.
Waste Segregation : All contaminated disposable materials (gloves, wipes, etc.) must be placed in a designated, sealed hazardous waste container.[11]
PPE Removal : Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).
Personal Hygiene : Wash hands and forearms thoroughly with soap and water after handling is complete.[4][11]
Caption: Workflow for Safely Handling (1R)-1-(4-iodophenyl)ethan-1-ol.
Emergency and Disposal Plans
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Skin Contact : Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation occurs or persists.[4]
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][5] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5]
Spill Response : Evacuate the immediate area.[1] For small spills, use an absorbent material to contain the spill.[10] Place the contaminated material into a suitable, sealed container for disposal.[6][11] Ensure adequate ventilation. Avoid breathing vapors.[4]
Comprehensive Disposal Plan
Proper disposal is a legal and ethical responsibility to protect the environment.
Waste Characterization : All waste containing (1R)-1-(4-iodophenyl)ethan-1-ol, including contaminated labware and PPE, must be classified as hazardous chemical waste.
Collection and Storage : Waste should be collected in clearly labeled, sealed, and chemically compatible containers.[11] Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
Disposal Method : Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[2][5][13] Do not let the product enter drains.[4]
Sustainable Alternatives : For facilities with significant iodine waste streams, consider partnering with a specialized waste recycling program.[14] These programs can recover and purify iodine from various industrial sources, supporting a circular economy. Another laboratory-scale method for treating dilute iodine waste is to reduce the iodine to the less harmful iodide ion using a reducing agent like sodium thiosulfate solution.[15][16]
This guide provides a robust framework for the safe handling of (1R)-1-(4-iodophenyl)ethan-1-ol. By integrating these principles of hazard awareness, diligent use of PPE, and adherence to established protocols, researchers can maintain the highest standards of safety and scientific excellence.
References
Enamine, Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. [URL: https://www.enamine.net/sds/EN300-17906.pdf]
Agency for Toxic Substances and Disease Registry (ATSDR), Production, Import/Export, Use, and Disposal of Iodine. [URL: https://www.
National Hazardous Substances Library, General Handling and Storage Information. [URL: https://www.nwhs.org.nz/library/sds-sheets-and-resources/]
ECHEMI, 4-Iodoacetophenone Safety Data Sheet. [URL: https://www.echemi.com/sds/4-iodoacetophenone-cas-13329-40-3.html]
Fisher Scientific, Safety Data Sheet - 4'-Iodoacetophenone. [URL: https://www.fishersci.com/sds/24641/13329403]
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Thermo Fisher Scientific, Safety Data Sheet - 1-(4-Iodophenyl)ethan-1-one. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/ACROS/A0/A0249871.pdf]
The University of Vermont, Iodinations: Standard Operating Procedures. [URL: https://www.uvm.
Calibre Chemicals, Safety and Handling of Methyl Iodide in the Laboratory. [URL: https://www.calibrechem.
U.S. Department of Energy, Office of Scientific and Technical Information, Iodine scrubbing from off-gas with concentrated nitric acid. [URL: https://www.osti.gov/biblio/4214801]
PubChem, National Center for Biotechnology Information, 1-(4-Iodophenyl)ethan-1-one Safety and Hazards. [URL: https://pubchem.ncbi.nlm.nih.
Merck, Safety Data Sheet. [URL: https://www.merckmillipore.com/GB/en/product/msds/MDA_CHEM-820948?Origin=PDP]
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CERN Indico, Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. [URL: https://indico.cern.ch/event/1014169/contributions/4462100/]
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